molecular formula C7H9NOS B104370 2-Amino-5-methoxybenzenethiol CAS No. 6274-29-9

2-Amino-5-methoxybenzenethiol

Cat. No.: B104370
CAS No.: 6274-29-9
M. Wt: 155.22 g/mol
InChI Key: QHALDOSHHZPRRB-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzenethiol is a versatile aromatic building block prized for its application in heterocyclic chemistry, primarily serving as a precursor for the synthesis of benzothiazole scaffolds . This compound is highly valued in medicinal chemistry research for the development of novel therapeutic agents. It functions as a key intermediate in the construction of benzothiazepines with documented broad-spectrum antimicrobial activity . Furthermore, its derivatives are integral in advanced research areas, such as the development of metal-chelating multifunctional compounds for the modulation and positron emission tomography (PET) imaging of amyloid-β (Aβ) aggregates, a pathological hallmark of Alzheimer's Disease . The compound's utility extends to neuroscience pharmacology, where it is employed in the synthesis of benzo[d]thiazole analogues that act as high-affinity, selective ligands for dopamine D4 receptors, supporting investigations into treatments for substance use disorders . In material science, the reactive thiol group enables the formation of self-assembled monolayers on surfaces, facilitating the fabrication of sensors and other functional materials . Due to its oxygen sensitivity, the compound requires careful handling under inert conditions for optimal performance in chemical synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-methoxybenzenethiol
Source PubChem
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InChI

InChI=1S/C7H9NOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHALDOSHHZPRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284365
Record name 2-amino-5-methoxybenzenethiol
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Molecular Weight

155.22 g/mol
Source PubChem
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CAS No.

6274-29-9
Record name 2-Amino-5-methoxythiophenol
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Record name NSC 36967
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Record name 2-amino-5-methoxybenzenethiol
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Record name 2-amino-5-methoxybenzene-1-thiol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzenethiol (CAS No. 6274-29-9), a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, safety and handling protocols, a detailed synthesis method, and its significant applications in drug discovery, particularly in the development of benzothiazepine derivatives.

Chemical and Physical Properties

This compound, also known as 2-Amino-5-methoxythiophenol or 2-Mercapto-4-methoxyaniline, is a substituted aromatic thiol.[1][2] Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 6274-29-9[3]
Molecular Formula C₇H₉NOS[4]
Molecular Weight 155.22 g/mol [4]
Appearance Colorless to yellow or yellow-green powder/crystal[2]
Melting Point 81.0 to 85.0 °C[2]
Boiling Point 289.7 °C at 760 mmHg (Predicted)
Solubility Slightly soluble in DMSO and Methanol.
Stability Unstable in solution and air.

Spectroscopic Data

Detailed spectroscopic data including ¹H NMR, ¹³C NMR, IR, and mass spectra are essential for the structural confirmation and purity assessment of this compound. While specific spectra are not reproduced here, this information is readily available from various chemical suppliers. For researchers, it is recommended to obtain the certificate of analysis which includes this data upon purchase.

Safety and Handling

This compound is classified as harmful and an irritant. Proper safety precautions are mandatory when handling this compound.

Hazard Identification:

Hazard ClassGHS CodeDescriptionReference(s)
Acute toxicity, oralH302Harmful if swallowed[5]
Skin irritationH315Causes skin irritation[5]
Eye irritationH319Causes serious eye irritation[5]
Specific target organ toxicityH335May cause respiratory irritation[5]

Precautionary Measures:

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection.
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a well-ventilated place. Keep container tightly closed.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 2-amino-6-methoxybenzothiazole.[1]

Materials:

  • 2-amino-6-methoxybenzothiazole

  • 8N Potassium hydroxide (KOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Acetic acid

  • Water

Procedure:

  • To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).

  • Reflux the mixture overnight.

  • Cool the resulting solution and neutralize it by the addition of concentrated HCl to a pH of 8.0.

  • Further, acidify the solution with acetic acid to a pH of 6.0.

  • The precipitate that forms is filtered and washed with water to afford this compound.

It is noted that the product should be used immediately in the subsequent reaction step due to its instability.[1]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 2-amino-6-methoxybenzothiazole 2-amino-6-methoxybenzothiazole Reflux Reflux 2-amino-6-methoxybenzothiazole->Reflux 1. 8N KOH 8N KOH 8N KOH->Reflux Conc. HCl Conc. HCl Neutralization Neutralization Conc. HCl->Neutralization Acetic Acid Acetic Acid Precipitation Precipitation Acetic Acid->Precipitation Reflux->Neutralization 2. Neutralization->Precipitation 3. Filtration Filtration Precipitation->Filtration 4. This compound This compound Filtration->this compound Yields

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Development

This compound is a crucial building block for the synthesis of 1,5-benzothiazepines, a class of heterocyclic compounds with a wide range of biological activities. These derivatives are of significant interest in medicinal chemistry and drug discovery.

Benzothiazepine Derivatives and Their Biological Activities:

  • Cardiovascular Agents: Certain benzothiazepine derivatives, such as diltiazem and clentiazem, are clinically used as calcium channel blockers.[6] They are effective in the treatment of hypertension, angina, and some types of arrhythmias.

  • Central Nervous System (CNS) Agents: Some benzothiazepines, including thiazesim and quetiapine, have shown activity in the central nervous system and have been developed for the treatment of CNS disorders.

  • Antimicrobial Agents: Novel benzothiazepine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing promise in the development of new antimicrobial drugs.

Mechanism of Action: Benzothiazepine Calcium Channel Blockers

Benzothiazepine-based drugs like diltiazem exert their therapeutic effects by modulating the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. They achieve this by binding to the L-type voltage-gated calcium channels.[7][8] This binding inhibits the channels, leading to a reduction in intracellular calcium concentration.

The physiological consequences of this action include:

  • Vasodilation: Reduced calcium in vascular smooth muscle cells leads to their relaxation, causing the widening of blood vessels and a decrease in blood pressure.[6][9]

  • Negative Inotropic and Chronotropic Effects: In the heart muscle, the reduced calcium influx decreases the force of contraction (negative inotropy) and slows the heart rate (negative chronotropy).[6][9]

G cluster_drug Drug Action cluster_target Molecular Target cluster_cellular Cellular Effect cluster_physiological Physiological Response Benzothiazepine Derivative Benzothiazepine Derivative L-type Ca2+ Channel L-type Ca2+ Channel Benzothiazepine Derivative->L-type Ca2+ Channel Binds to and inhibits Ca2+ Influx Inhibition Ca2+ Influx Inhibition L-type Ca2+ Channel->Ca2+ Influx Inhibition Leads to Vasodilation Vasodilation Ca2+ Influx Inhibition->Vasodilation Decreased Heart Rate Decreased Heart Rate Ca2+ Influx Inhibition->Decreased Heart Rate Decreased Cardiac Contractility Decreased Cardiac Contractility Ca2+ Influx Inhibition->Decreased Cardiac Contractility

Caption: Signaling pathway of benzothiazepine calcium channel blockers.

References

2-Mercapto-4-methoxyaniline physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4-methoxyaniline, also known by its synonym 2-Amino-5-methoxythiophenol, is an aromatic organic compound containing amine, thiol, and methoxy functional groups. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly benzothiazoles and benzothiazepines, which are classes of compounds extensively studied for their wide range of biological activities.[1][2] This guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Mercapto-4-methoxyaniline, along with detailed experimental protocols and visualizations to support researchers in their scientific endeavors.

Physicochemical Properties

The fundamental physical and chemical properties of 2-Mercapto-4-methoxyaniline are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₇H₉NOS[2]
Molecular Weight 155.22 g/mol [2]
CAS Number 6274-29-9[2]
Appearance Neat[2]
Melting Point 103-105 °C
Boiling Point 289.7 °C at 760 mmHg
Density 1.209 g/cm³
Refractive Index 1.624
Solubility Data not readily available. Likely soluble in organic solvents.
Stability Unstable in solution and air.[2]

Synonyms: 2-Amino-5-methoxybenzenethiol, 2-Amino-5-methoxy-1-benzenethiol, 5-Methoxy-2-aminobenzenethiol, 5-Methoxy-2-aminothiophenol, NSC 36967.[2]

Spectroscopic Data

Experimental Protocols

Synthesis of 2-Mercapto-4-methoxyaniline

A common method for the synthesis of 2-Mercapto-4-methoxyaniline involves the hydrolysis of 2-amino-6-methoxybenzothiazole.

Materials:

  • 2-amino-6-methoxybenzothiazole

  • 8N Potassium hydroxide (KOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Acetic acid

  • Water

Procedure:

  • To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).

  • Reflux the mixture overnight.

  • Cool the resulting solution and neutralize it by adding concentrated HCl until the pH reaches 8.0.

  • Further, acidify the solution by adding acetic acid until the pH reaches 6.0.

  • A precipitate will form. Filter the precipitate and wash it with water.

  • The resulting solid is 2-Mercapto-4-methoxyaniline. It is recommended to use the product immediately in the next reaction step due to its instability.

G cluster_synthesis Synthesis of 2-Mercapto-4-methoxyaniline start Start: 2-amino-6-methoxybenzothiazole + 8N KOH reflux Reflux Overnight start->reflux neutralize_HCl Neutralize with conc. HCl to pH 8.0 reflux->neutralize_HCl acidify_AcOH Acidify with Acetic Acid to pH 6.0 neutralize_HCl->acidify_AcOH precipitate Precipitation acidify_AcOH->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash product Product: 2-Mercapto-4-methoxyaniline filter_wash->product

Synthesis workflow for 2-Mercapto-4-methoxyaniline.

Biological Significance and Applications

2-Mercapto-4-methoxyaniline serves as a critical precursor in the synthesis of benzothiazole and benzothiazepine derivatives, which have demonstrated a wide array of pharmacological activities.[1][2] These synthesized compounds are of significant interest to the drug development community.

Precursor for Biologically Active Benzothiazoles

Benzothiazoles synthesized from 2-aminothiophenols are known to exhibit various biological activities, including but not limited to:

  • Anticancer: Certain benzothiazole derivatives have shown potent activity against various cancer cell lines.[3]

  • Anti-inflammatory: Some derivatives possess anti-inflammatory properties.[3]

  • Antimicrobial: The benzothiazole scaffold is found in compounds with antibacterial and antifungal activities.[2][4]

The general synthetic route to these biologically active molecules often involves the condensation of 2-Mercapto-4-methoxyaniline with various aldehydes or carboxylic acids.

G cluster_application Role in Synthesis of Bioactive Benzothiazoles cluster_activities Biological Activities precursor 2-Mercapto-4-methoxyaniline (Precursor) reagents Condensation with: - Aldehydes - Carboxylic Acids precursor->reagents benzothiazoles Substituted Benzothiazoles (Bioactive Derivatives) reagents->benzothiazoles anticancer Anticancer benzothiazoles->anticancer inhibit antiinflammatory Anti-inflammatory benzothiazoles->antiinflammatory exhibit antimicrobial Antimicrobial benzothiazoles->antimicrobial show

Logical relationship of 2-Mercapto-4-methoxyaniline in synthesizing bioactive compounds.

Safety Information

It is imperative to handle 2-Mercapto-4-methoxyaniline with appropriate safety precautions in a laboratory setting. The compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Mercapto-4-methoxyaniline is a key building block for the synthesis of a variety of heterocyclic compounds with significant biological potential. While comprehensive experimental data for the compound itself is somewhat limited in the public domain, its utility as a synthetic intermediate is well-established. This guide provides researchers with the foundational knowledge of its properties and synthesis, paving the way for further exploration and application in medicinal chemistry and drug discovery. The instability of the compound necessitates its prompt use after synthesis, a critical consideration for experimental design. Future research providing detailed spectroscopic and solubility data would be a valuable addition to the scientific literature.

References

2-Amino-5-methoxythiophenol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-methoxythiophenol

This technical guide provides a comprehensive overview of 2-Amino-5-methoxythiophenol, including its chemical structure, IUPAC name, physicochemical properties, and key experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

2-Amino-5-methoxythiophenol is an aromatic organic compound containing amine, methoxy, and thiol functional groups attached to a benzene ring.

IUPAC Name: 2-amino-5-methoxybenzenethiol[1][2]

Synonyms: 2-Amino-5-methoxythiophenol, 2-Amino-5-methoxybenzene-1-thiol, 2-Mercapto-4-methoxyaniline, 5-Methoxy-2-aminothiophenol[3][4][5]

Chemical Structure:

Physicochemical Properties

The quantitative properties of 2-Amino-5-methoxythiophenol are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₉NOS[2][3][6]
Molecular Weight 155.22 g/mol [2][3][6]
Exact Mass 155.04048508 Da[2][4]
Appearance Colorless to Yellow/Yellow-green powder/crystal[5]
Purity >98.0% (T)(HPLC)[5]
Melting Point 81.0 - 85.0 °C
XLogP3 1.6[2][4]
Hydrogen Bond Donor Count 2[2][4]
Hydrogen Bond Acceptor Count 3[2][4]
Rotatable Bond Count 1[2][4]
Topological Polar Surface Area 36.3 Ų[2]
CAS Number 6274-29-9[2][4][6]

Experimental Protocols

Synthesis of 2-Amino-5-methoxythiophenol

A common method for the preparation of 2-Amino-5-methoxythiophenol involves the hydrolysis of 2-amino-6-methoxybenzothiazole.[1]

Materials:

  • 2-amino-6-methoxybenzothiazole (750 g)

  • 8N Potassium hydroxide (KOH) solution (1.3 L)

  • Concentrated Hydrochloric acid (HCl)

  • Acetic acid

  • Water

Procedure:

  • A solution of 8N potassium hydroxide (1.3 L) is stirred, and 2-amino-6-methoxybenzothiazole (750 g) is added.[1]

  • The mixture is refluxed overnight.[1]

  • After reflux, the resulting solution is neutralized by the addition of concentrated HCl to a pH of 8.0.[1]

  • Further neutralization is carried out by adding acetic acid until a pH of 6.0 is reached.[1]

  • The precipitate that forms is filtered and washed with water to yield the title compound, 2-Amino-5-methoxythiophenol.[1] The product is typically used immediately in subsequent reactions due to its stability.[1][3]

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Neutralization & Precipitation cluster_2 Step 3: Isolation A 2-amino-6-methoxybenzothiazole C Reflux Overnight A->C B 8N Potassium Hydroxide B->C D Resulting Solution C->D E Add Conc. HCl to pH 8.0 D->E F Add Acetic Acid to pH 6.0 E->F G Precipitate Forms F->G H Filter Precipitate G->H I Wash with Water H->I J 2-Amino-5-methoxythiophenol I->J

Caption: Synthesis workflow for 2-Amino-5-methoxythiophenol.

Application in the Synthesis of 2-Substituted Benzothiazoles

2-Aminothiophenols are crucial precursors for synthesizing 2-substituted benzothiazoles, a class of heterocyclic compounds with significant biological activities.[7][8] The general reaction involves the condensation of 2-aminothiophenol with an aldehyde.[7][8]

General Procedure:

  • 2-Aminothiophenol (or its derivative, such as 2-Amino-5-methoxythiophenol) is reacted with a suitable aldehyde.[7]

  • The reaction is often carried out in the presence of a catalyst, which can range from FeCl₃/Montmorillonite K-10 to various nano-catalysts.[7]

  • The solvent and reaction conditions (e.g., temperature, use of ultrasound) are chosen based on the specific substrates and catalyst used.[7]

  • The initial step is the formation of an imine intermediate, which then undergoes intramolecular cyclization.[8]

  • Subsequent oxidation or rearrangement leads to the formation of the final 2-substituted benzothiazole product.[7]

G start Reactants reactant1 2-Aminothiophenol (or derivative) start->reactant1 reactant2 Aldehyde (R-CHO) start->reactant2 process1 Condensation (Catalyst) reactant1->process1 reactant2->process1 intermediate Imine Intermediate process1->intermediate process2 Intramolecular Cyclization intermediate->process2 intermediate2 Benzothiazoline Intermediate process2->intermediate2 process3 Oxidation intermediate2->process3 final_product 2-Substituted Benzothiazole process3->final_product

Caption: General pathway for benzothiazole synthesis.

References

Solubility Profile of 2-Amino-5-methoxybenzenethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-methoxybenzenethiol, a key intermediate in the synthesis of various pharmaceutical compounds, including antibacterial benzothiazepines.[1] An understanding of its solubility in common laboratory solvents is critical for its effective use in synthesis, purification, and formulation development. This document outlines expected solubility based on analog data, provides a general experimental protocol for solubility determination, and illustrates key concepts through diagrams.

Core Properties and Expected Solubility

The presence of the polar amino and thiol groups suggests potential for hydrogen bonding, which would typically enhance solubility in polar solvents. Conversely, the benzene ring and the methoxy group contribute to its nonpolar character, favoring solubility in organic solvents.

Based on these structural features and data from analogous compounds, the expected qualitative solubility of this compound in a range of common laboratory solvents is summarized in the table below.

Table 1: Expected Qualitative Solubility of this compound

Solvent ClassSolventExpected SolubilityRationale
Polar Protic WaterSparingly Soluble to InsolubleThe hydrophobic benzene ring and methoxy group limit solubility despite the presence of polar functional groups.[3][5]
MethanolSolubleThe alcohol can engage in hydrogen bonding with the amino and thiol groups, and its alkyl chain can interact with the nonpolar parts of the molecule.[3]
EthanolSolubleSimilar to methanol, ethanol is a good solvent for compounds with both polar and nonpolar characteristics.[3][5]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[6]
Dimethylformamide (DMF)SolubleDMF is another highly effective polar aprotic solvent.[6]
AcetoneSolubleThe ketone group can act as a hydrogen bond acceptor, and its organic nature allows for dissolution of the aromatic ring.[5]
AcetonitrileSolubleA common solvent in chromatography, it is expected to solubilize this compound.
Nonpolar Dichloromethane (DCM)SolubleA widely used organic solvent that can effectively solvate the aromatic ring and has some capacity to interact with the polar groups.[3][5]
TolueneSolubleThe aromatic nature of toluene facilitates the dissolution of the benzene ring of the solute.
HexaneInsolubleAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar amino and thiol groups.
Aqueous Acidic Dilute HClSolubleThe amino group will be protonated to form a more soluble ammonium salt.[3][5]
Aqueous Basic Dilute NaOHSolubleThe thiol group can be deprotonated to form a more soluble thiolate salt.[4]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound is the saturation shake-flask method.[7] This protocol provides a general framework that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, dichloromethane)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solid.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualizing Key Concepts

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess 2-Amino-5- methoxybenzenethiol to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Visually confirm excess solid equil1->equil2 samp1 Allow solid to settle (or centrifuge) equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant (e.g., 0.45 µm filter) samp2->samp3 ana1 Dilute filtered solution samp3->ana1 ana2 Quantify concentration (e.g., HPLC, UV-Vis) ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for determining the equilibrium solubility of a compound.

Diagram 2: Influence of pH on the Solubility of this compound

G cluster_acidic Acidic Conditions (e.g., HCl) cluster_neutral Neutral Conditions cluster_basic Basic Conditions (e.g., NaOH) acidic_species Protonated Amino Group (Ammonium Salt) -NH3+ acidic_sol Increased Aqueous Solubility acidic_species->acidic_sol more polar neutral_species This compound (-NH2, -SH) acidic_species->neutral_species - H+ neutral_species->acidic_species + H+ basic_species Deprotonated Thiol Group (Thiolate Salt) -S- neutral_species->basic_species - H+ basic_species->neutral_species + H+ basic_sol Increased Aqueous Solubility basic_species->basic_sol more polar

Caption: pH-dependent ionization and its effect on aqueous solubility.

Conclusion

While quantitative solubility data for this compound is not extensively published, a strong qualitative understanding can be derived from its molecular structure and comparison with similar compounds. It is expected to be soluble in a range of polar and nonpolar organic solvents, with its aqueous solubility being highly dependent on pH. For precise quantitative measurements, the outlined experimental protocol provides a robust starting point for researchers in pharmaceutical development and organic synthesis.

References

Spectroscopic Profile of 2-Amino-5-methoxybenzenethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-methoxybenzenethiol (CAS No. 6274-29-9), a key intermediate in the synthesis of various pharmaceutical and heterocyclic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Molecular Structure and Properties

  • Molecular Formula: C₇H₉NOS

  • Molecular Weight: 155.22 g/mol

  • IUPAC Name: this compound

  • Synonyms: 2-Amino-5-methoxythiophenol, 5-Methoxy-2-aminothiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.78dd8.8, 2.8H-3
6.72d8.8H-4
6.61d2.8H-6
5.05s--NH₂
3.54s--OCH₃

Data sourced from a supplementary file from the Royal Society of Chemistry.[1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
150.60C-5
144.15C-2
119.12C-1
119.00C-4
117.56C-6
116.61C-3
55.74-OCH₃

Data sourced from a supplementary file from the Royal Society of Chemistry.[1]

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3450 - 3240-NH₂ (Amino)N-H stretch
2530 - 2450-SH (Thiol)S-H stretch
3100 - 3000Aromatic C-HC-H stretch
1620 - 1580Aromatic C=CC=C stretch
1250 - 1200Aryl-O (Methoxy)Asymmetric C-O-C stretch
1050 - 1000Aryl-O (Methoxy)Symmetric C-O-C stretch

Expected peak ranges are based on general spectroscopic principles and data for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. An experimental mass spectrum for this compound was not found in the searched literature. However, based on its structure, the molecular ion peak [M]⁺ would be expected at m/z 155.

Expected Fragmentation:

The fragmentation pattern in electron impact (EI) mass spectrometry would likely involve the loss of functional groups and fragmentation of the aromatic ring. Common fragmentation pathways for similar aromatic compounds include the loss of:

  • -SH radical: leading to a fragment at m/z 122.

  • -OCH₃ radical: leading to a fragment at m/z 124.

  • -CH₃ radical from the methoxy group: leading to a fragment at m/z 140.

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition:

    • For ¹H NMR, the spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

    • For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: A solid sample of this compound is prepared for analysis, typically as a KBr (potassium bromide) pellet or as a thin film on a salt plate.

  • Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the KBr or salt plate is recorded first. Then, the spectrum of the sample is recorded, and the background is automatically subtracted. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Impact (EI) ionization is a common method for this type of molecule, where high-energy electrons bombard the sample to form a molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation Functional_Group_ID Functional Group Identification IR->Functional_Group_ID MW_Fragmentation_ID Molecular Weight and Fragmentation Analysis MS->MW_Fragmentation_ID Final_Characterization Complete Spectroscopic Characterization Structure_Elucidation->Final_Characterization Functional_Group_ID->Final_Characterization MW_Fragmentation_ID->Final_Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability Profile of 2-Amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methoxybenzenethiol is a substituted aromatic thiol of interest in medicinal chemistry and drug development due to its structural motifs. This technical guide provides a comprehensive overview of its reactivity and stability profile, drawing from available data on its chemical properties and the behavior of related compounds. The document details its physicochemical characteristics, predicted reactivity towards various agents, and key considerations for its handling and storage to minimize degradation. Potential degradation pathways are outlined, and a detailed experimental protocol for its synthesis is provided. Furthermore, this guide explores a plausible signaling pathway—the STAT3 signaling cascade—that may be modulated by derivatives of this compound, offering a rationale for its potential biological activity. Standardized analytical methodologies for purity and stability assessment are also discussed.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a colorless to yellow or yellow-green powder or crystal.[1] Due to the presence of amino and thiol functional groups, it is susceptible to oxidation and is noted to be unstable in solution and in the presence of air.[2] It is also hygroscopic, necessitating storage under an inert atmosphere and refrigerated conditions.[2]

PropertyValueReference
Molecular Formula C₇H₉NOS[3]
Molecular Weight 155.22 g/mol [3]
Melting Point 81.0 to 85.0 °C[1]
Boiling Point (Predicted) 289.7 ± 20.0 °C[2]
Density (Predicted) 1.209 ± 0.06 g/cm³[2]
pKa (Predicted) 9.01 ± 0.10[2]
Solubility Slightly soluble in DMSO and Methanol[2]
Appearance Colorless to Yellow to Yellow green powder/crystal[1]

Reactivity Profile

The reactivity of this compound is dictated by its three key functional groups: the aromatic ring, the amino group, and the thiol group.

Thiol Group Reactivity

The thiol group is the most reactive site, particularly in its deprotonated thiolate form, which is a strong nucleophile.

  • Oxidation: Thiols are readily oxidized by various oxidizing agents. Mild oxidation typically leads to the formation of a disulfide dimer. Further oxidation can yield sulfenic, sulfinic, and ultimately sulfonic acids. The presence of the electron-donating amino and methoxy groups on the aromatic ring may increase the susceptibility of the thiol group to oxidation.

  • Reaction with Electrophiles: The nucleophilic thiolate anion readily reacts with electrophiles, such as alkyl halides and Michael acceptors, to form thioethers.[4]

  • Reaction with Nucleophiles: The thiol group itself is not strongly electrophilic and is generally unreactive towards nucleophiles.

Amino Group Reactivity

The amino group is also nucleophilic and can react with various electrophiles.

  • Acylation: The amino group can be acylated by acid chlorides or anhydrides to form amides.

  • Alkylation: It can undergo alkylation, although over-alkylation can be an issue.

  • Diazotization: Aromatic primary amines can react with nitrous acid to form diazonium salts, which are versatile intermediates in organic synthesis.

Aromatic Ring Reactivity

The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Stability and Degradation

This compound is inherently unstable, particularly in the presence of oxygen and in solution.[2] Its degradation is expected to proceed through several pathways.

General Degradation Pathways
  • Oxidative Degradation: The primary degradation pathway is likely the oxidation of the thiol group. In the presence of air, this can lead to the formation of the corresponding disulfide. More aggressive oxidation can lead to the formation of sulfonic acid. The aminophenol moiety is also susceptible to oxidation, potentially forming quinone-imine structures.

  • Photodegradation: Aromatic thiols and aminophenols can be sensitive to light.[5] Photodegradation may involve radical mechanisms, leading to a complex mixture of degradation products.

  • Thermal Degradation: While the melting point is relatively high, decomposition can occur at elevated temperatures.[1] The thermal degradation of aminophenols can be complex, and for o-aminophenol, has been shown to occur in a single step.[1]

Forced Degradation Studies

To fully characterize the stability of this compound, forced degradation studies under various stress conditions are essential.[2][6][7] These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Workflow for a Forced Degradation Study

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC Characterization Degradant Characterization HPLC->Characterization Start This compound (in solution) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Forced degradation workflow.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the hydrolysis of 2-amino-6-methoxybenzothiazole.[8]

Materials:

  • 2-amino-6-methoxybenzothiazole

  • 8N Potassium hydroxide (KOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Acetic acid

  • Water

Procedure:

  • To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).[8]

  • Reflux the mixture overnight.[8]

  • Cool the resulting solution and neutralize it by the addition of concentrated HCl to a pH of 8.0.[8]

  • Further, acidify the solution with acetic acid to a pH of 6.0.[8]

  • Filter the precipitate that forms and wash it with water to afford this compound.[8]

  • The product should be used immediately due to its instability.[8]

Synthesis Workflow

A 2-amino-6-methoxybenzothiazole B Reflux with 8N KOH A->B C Neutralization with HCl (pH 8.0) B->C D Acidification with Acetic Acid (pH 6.0) C->D E Filtration and Washing D->E F This compound E->F cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Translocation Compound 2-Amino-5-methoxy- benzenethiol Derivative Compound->STAT3 Inhibition of Phosphorylation? Gene Target Gene Transcription (Proliferation, Survival) DNA->Gene Cytokine Cytokine Cytokine->Receptor

References

An In-depth Technical Guide to 2-Amino-5-methoxybenzenethiol and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzenethiol, a key chemical intermediate. The document outlines its various synonyms found in scientific literature, its physicochemical properties, detailed experimental protocols for its synthesis and application, and a visual representation of a relevant synthetic pathway.

Core Synonyms and Identification

This compound is known by several synonyms in chemical literature and databases. Accurate identification is crucial for effective literature searches and procurement. The primary name and its most common synonyms are detailed below.

Nomenclature Type Name
Primary Name This compound
IUPAC Name 2-amino-5-methoxybenzene-1-thiol[1]
Synonyms 2-Amino-5-methoxythiophenol[1][2]
2-Mercapto-4-methoxyaniline
5-Methoxy-2-aminothiophenol[1]
5-Methoxy-2-aminobenzenethiol[1]

Key Identifiers:

Identifier Value
CAS Registry Number 6274-29-9[1]
Molecular Formula C₇H₉NOS[1]
Molecular Weight 155.22 g/mol [1]
InChI InChI=1S/C7H9NOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,8H2,1H3[1]
InChIKey QHALDOSHHZPRRB-UHFFFAOYSA-N[1]
SMILES COC1=CC(=C(C=C1)N)S[1]

Physicochemical and Spectral Data

Table of Physicochemical Properties:

Property Value Source
Appearance Colorless to Yellow to Yellow-green powder/crystalTokyo Chemical Industry
Melting Point 81.0 to 85.0 °CTokyo Chemical Industry
Purity (HPLC) >98.0%Tokyo Chemical Industry
XLogP3 1.6PubChem[1]
Topological Polar Surface Area 36.3 ŲPubChem[1]
Exact Mass 155.04048508 DaPubChem[1]

Note on Spectral Data: Detailed experimental ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data with full peak assignments for this compound are not consistently reported in publicly accessible scientific literature. Researchers are advised to acquire and interpret their own analytical data for this compound. Chemical suppliers may provide spectra upon request.[3][4][5]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of 2-amino-6-methoxybenzothiazole.

Materials:

  • 2-amino-6-methoxybenzothiazole

  • 8N Potassium hydroxide (KOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Acetic acid

  • Water (for washing)

Procedure:

  • To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).

  • Reflux the mixture overnight.

  • Cool the resulting solution and neutralize it by the addition of concentrated HCl to a pH of 8.0.

  • Further, acidify the solution with acetic acid to a pH of 6.0.

  • The precipitate that forms is filtered and washed with water to afford the title compound.

  • The product is typically used immediately in subsequent reactions due to its potential instability.

Synthesis of 2,3-Dihydro-1,5-benzothiazepines

This compound is a key precursor in the synthesis of various heterocyclic compounds, including the pharmacologically relevant 2,3-dihydro-1,5-benzothiazepines.[6][7] This synthesis is typically achieved through the reaction of 2-aminothiophenols with chalcones (1,3-diaryl-2-propen-1-ones).

Materials:

  • This compound

  • Substituted chalcone

  • Hexafluoro-2-propanol (HFIP) as solvent

General Procedure:

  • To a stirred solution of the desired chalcone (1.25 mmol) in HFIP (1.50 mL) at 28 °C, add this compound (2.50 mmol).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed, and the product purified, typically by column chromatography.[6]

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic workflow for the preparation of 2,3-dihydro-1,5-benzothiazepine derivatives from 2-aminothiophenols and chalcones.

Synthesis_of_Benzothiazepines Chalcone Substituted Chalcone (Ar'-CH=CH-CO-Ar) Reaction_Vessel Reaction Vessel (Solvent: HFIP, 28°C) Chalcone->Reaction_Vessel Reactant 1 Aminothiophenol This compound Aminothiophenol->Reaction_Vessel Reactant 2 Michael_Addition Thia-Michael Addition Reaction_Vessel->Michael_Addition Reaction Initiation Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Intermediate Formation Benzothiazepine 2,3-Dihydro-1,5-benzothiazepine Derivative Cyclization->Benzothiazepine Final Product

References

A Technical Guide to 2-Amino-5-methoxybenzenethiol: Commercial Availability, Purity Analysis, and Synthesis Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-methoxybenzenethiol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its commercial availability and purity grades, offers in-depth experimental protocols for purity analysis, and illustrates a typical synthesis and purification workflow.

Commercial Suppliers and Purity Grades

This compound is available from a range of commercial suppliers, offering various purity grades suitable for different research and development needs. The table below summarizes the offerings from several prominent suppliers.

SupplierPurity Grade(s)Analytical Method
TCI Chemicals>98.0%HPLC
CymitQuimica>90%Not Specified
SynQuest Laboratories95%Not Specified
BLD PharmNot SpecifiedNMR, HPLC, LC-MS, UPLC
ChemicalBookLists various suppliersNot Specified

Experimental Protocols for Purity Analysis

Accurate determination of the purity of this compound is critical for its application in drug development and other sensitive synthetic processes. The following are detailed, adaptable protocols for purity analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a robust approach for quantifying this compound and identifying potential impurities.

A. Instrumentation and Reagents

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard

  • Sample of this compound for analysis

B. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

C. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

D. Analysis and Data Interpretation

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may be present in the sample.

A. Instrumentation and Reagents

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound sample

B. GC-MS Conditions

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Hold at 300 °C for 5 minutes

  • Carrier Gas Flow: 1.2 mL/min (constant flow)

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: 40-450 amu

C. Sample Preparation

  • Dissolve a small amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

D. Analysis and Data Interpretation

  • Inject the sample into the GC-MS system.

  • Identify the main peak corresponding to this compound based on its mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

Structural Confirmation and Purity by NMR Spectroscopy

NMR spectroscopy is an essential tool for confirming the structure of the compound and can also be used for quantitative purity analysis (qNMR).

A. Instrumentation and Reagents

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

B. Sample Preparation

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the chosen deuterated solvent.

  • For qNMR, accurately weigh both the sample and the internal standard and dissolve them together in the deuterated solvent.

C. NMR Acquisition

  • Acquire a ¹H NMR spectrum.

  • For structural confirmation, ¹³C NMR and 2D NMR (e.g., COSY, HSQC) experiments can also be performed.

D. Data Analysis

  • Process the NMR spectrum (phasing, baseline correction).

  • Assign the peaks to the protons of this compound.

  • For qNMR, calculate the purity by comparing the integral of a well-resolved analyte peak to the integral of the internal standard peak, taking into account the number of protons and the molecular weights of the analyte and standard.

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent purification and analysis of this compound. A common synthetic route involves the reduction of a corresponding nitro compound.

Synthesis_Purification_Workflow Start Starting Material (e.g., 2-Nitro-4-methoxyanisole) Reaction Chemical Reaction (e.g., Reduction) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis Purity & Structural Analysis (HPLC, GC-MS, NMR) Purification->Analysis FinalProduct Pure 2-Amino-5- methoxybenzenethiol Analysis->FinalProduct

Caption: General workflow for the synthesis and quality control of this compound.

Molecular weight and formula of 2-Amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzenethiol, also known as 2-amino-5-methoxythiophenol, is a substituted aromatic thiol of significant interest in organic synthesis. Its bifunctional nature, containing both a nucleophilic thiol group and an amino group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a colorless to yellow or yellow-green powder or crystal.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₉NOS[2]
Molecular Weight 155.22 g/mol [1][2]
CAS Number 6274-29-9[2]
IUPAC Name This compound[2]
Melting Point 81.0 to 85.0 °C[1]
Purity >98.0% (by HPLC)[1]
Physical State (at 20°C) Solid[1]

Synonyms: 2-Amino-5-methoxythiophenol, 2-Amino-5-methoxybenzene-1-thiol, 2-Mercapto-4-methoxyaniline.[1]

Synthesis of this compound

A documented method for the preparation of this compound involves the hydrolysis of 2-amino-6-methoxybenzothiazole.[3]

Experimental Protocol

Starting Material: 2-amino-6-methoxybenzothiazole Reagents: 8N Potassium hydroxide (KOH), concentrated Hydrochloric acid (HCl), Acetic acid

Procedure:

  • To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).[3]

  • Reflux the mixture overnight.[3]

  • Neutralize the resulting solution by adding concentrated HCl until a pH of 8.0 is reached.[3]

  • Further, acidify the solution with acetic acid to a pH of 6.0.[3]

  • A precipitate will form, which should be filtered.[3]

  • Wash the filtered precipitate with water to yield the final product, this compound.[3]

Note: The product from this synthesis is often used immediately in subsequent reaction steps.[3]

Synthesis Workflow Diagram

G cluster_0 Synthesis of this compound A Start with 2-amino-6-methoxybenzothiazole B Add 8N KOH solution A->B C Reflux overnight B->C D Neutralize with conc. HCl to pH 8.0 C->D E Acidify with Acetic Acid to pH 6.0 D->E F Precipitation E->F G Filter and wash with water F->G H Obtain this compound G->H

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a key reagent in the synthesis of benzothiazepines.[4] Benzothiazepine derivatives are a class of heterocyclic compounds that are scaffolds for drugs with a wide range of biological activities, including use as calcium channel blockers.

General Synthesis of 1,5-Benzothiazepines

The synthesis of the 1,5-benzothiazepine core often involves the condensation reaction between a 2-aminobenzenethiol derivative and an α,β-unsaturated carbonyl compound, such as a chalcone.[5][6]

General Experimental Protocol for 1,5-Benzothiazepine Synthesis

Starting Materials: A chalcone derivative, this compound Solvent: e.g., Polyethylene glycol 400 (PEG-400) as a green solvent option.[5][6]

Procedure:

  • Dissolve the chalcone derivative in the chosen solvent.

  • Add this compound to the stirred solution.

  • The reaction mixture is typically heated to facilitate cyclization. An optimal temperature of 60°C has been noted in some green synthesis approaches.[5]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed, and the crude product is purified, often by recrystallization or column chromatography.

Logical Relationship for 1,5-Benzothiazepine Synthesis

G cluster_1 General Synthesis of 1,5-Benzothiazepines reactant1 This compound reaction_step Condensation Reaction (e.g., in PEG-400, heated) reactant1->reaction_step reactant2 α,β-Unsaturated Carbonyl (e.g., Chalcone) reactant2->reaction_step product 1,5-Benzothiazepine Derivative reaction_step->product

Caption: Logical diagram for the synthesis of 1,5-Benzothiazepines.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage: Store in a well-ventilated place and keep the container tightly closed. It is recommended to store under an inert gas and refrigerated (0-10°C) as the compound can be air, hygroscopic, and heat sensitive.[1]

First Aid:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

In-Depth Technical Guide: Health and Safety Information for 2-Amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the health and safety information for 2-Amino-5-methoxybenzenethiol (CAS No. 6274-29-9). The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who may handle or be exposed to this chemical. This guide details the known hazards, safe handling procedures, emergency response protocols, and relevant experimental methodologies for safety assessment. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in the synthesis of various compounds, including antibacterial benzothiazepines.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C₇H₉NOS[2]
Molecular Weight 155.22 g/mol [2]
CAS Number 6274-29-9[1][2]
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Vapor Pressure Data not available
Vapor Density Data not available
Specific Gravity Data not available
Flash Point Data not available

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin irritation, and eye irritation.

GHS Classification
Hazard ClassCategoryReference
Acute toxicity, oralCategory 4[2][3]
Skin irritationCategory 2[2][3]
Serious eye irritationCategory 2[2]
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3[3]
Hazard Statements (H-Statements)
  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements is provided in the table below.

TypeCodeStatementReference
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264Wash skin thoroughly after handling.[5][6]
P270Do not eat, drink or smoke when using this product.[5]
P271Use only outdoors or in a well-ventilated area.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P330Rinse mouth.[5]
P332 + P313If skin irritation occurs: Get medical advice/attention.[5]
P337 + P313If eye irritation persists: Get medical advice/attention.[6]
P362Take off contaminated clothing and wash before reuse.[5]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[6]
P405Store locked up.[7]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[5][6]

Toxicological Information

Quantitative toxicological data for this compound is limited. The available information is summarized below.

Toxicity EndpointValueSpeciesRouteReference
Acute Oral Toxicity (LD50) No data available[3]
Acute Dermal Toxicity (LD50) No data available[3]
Acute Inhalation Toxicity (LC50) No data available[3]
Skin Corrosion/Irritation Causes skin irritation[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation[2]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity - Single Exposure May cause respiratory irritation[3]
Specific Target Organ Toxicity - Repeated Exposure No data available
Aspiration Hazard No data available

First Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial. The following first aid measures should be taken:

  • Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[4]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5][7]

First_Aid_Workflow cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions First Aid Actions cluster_medical Medical Attention Exposure Exposure to this compound Assess Assess Route of Exposure Exposure->Assess Inhalation Inhalation: - Move to fresh air - Provide oxygen if needed - Artificial respiration if not breathing Assess->Inhalation Inhalation Skin Skin Contact: - Wash with soap and water - Remove contaminated clothing Assess->Skin Skin Eye Eye Contact: - Rinse with water for 15 mins - Remove contact lenses Assess->Eye Eye Ingestion Ingestion: - Rinse mouth - Do NOT induce vomiting Assess->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical Ingestion->SeekMedical

Caption: First aid decision workflow for exposure incidents.

Handling, Storage, and Disposal

Safe Handling
  • Handle in a well-ventilated place.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Do not eat, drink, or smoke when using this product.[5]

  • Wash hands thoroughly after handling.[5][6]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Store locked up.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]

Emergency Procedures

Accidental Release Measures

In the event of a spill or release, follow these procedures:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.

  • Personal Protection: Wear appropriate personal protective equipment (PPE), including respiratory protection, during cleanup.

  • Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5]

  • Decontamination: Clean the affected area thoroughly with a suitable cleaning agent.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Hazardous decomposition products may include carbon oxides, nitrogen oxides, and sulfur oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Lab_Safety_Workflow cluster_planning Pre-Experiment Planning cluster_execution Experiment Execution cluster_post_execution Post-Experiment cluster_emergency Emergency Preparedness RiskAssessment Conduct Risk Assessment SOP Develop Standard Operating Procedure (SOP) RiskAssessment->SOP SpillKit Ensure Spill Kit is Available FirstAid Know Location of First Aid Kit & Eyewash EmergencyContact Have Emergency Contacts Ready PPE_Selection Select Appropriate PPE SOP->PPE_Selection WorkInHood Work in a Fume Hood SOP->WorkInHood UsePPE Wear Selected PPE PPE_Selection->UsePPE HandleCarefully Handle Chemical with Care WorkInHood->HandleCarefully UsePPE->HandleCarefully Decontaminate Decontaminate Work Area HandleCarefully->Decontaminate WasteDisposal Dispose of Waste Properly Decontaminate->WasteDisposal StoreProperly Store Chemical Correctly WasteDisposal->StoreProperly

Caption: General laboratory safety workflow for handling hazardous chemicals.

Experimental Protocols for Safety Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following are summaries of key experimental protocols relevant to the known hazards of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[8][9]

  • Principle: The test involves a stepwise procedure with the use of a minimum number of animals. The method assigns a GHS category based on the observed mortality.[8][9]

  • Test Animals: Typically, rats are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • A group of animals (typically 3) is dosed with the starting dose.

    • The animals are observed for signs of toxicity and mortality for up to 14 days.[10]

    • The outcome of the first group determines the dose for the next group (if necessary). The study proceeds until a definitive outcome is achieved.

  • Endpoint: The GHS classification for acute oral toxicity is determined based on the number of animals that die at a given dose level.

Acute Dermal Irritation/Corrosion - OECD 404

This test assesses the potential of a substance to cause skin irritation or corrosion.[11][12]

  • Principle: The substance is applied to the skin of a test animal, and the resulting skin reaction is observed and scored.[11][12]

  • Test Animals: Albino rabbits are the preferred species.[12]

  • Procedure:

    • A small area of the animal's skin is shaved.

    • A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the shaved area and covered with a gauze patch.[12]

    • The exposure duration is typically 4 hours.[12]

    • After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[12]

  • Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the irritation.

Acute Eye Irritation/Corrosion - OECD 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.[13][14]

  • Principle: A single dose of the substance is applied to the eye of a test animal, and the resulting ocular lesions are observed and scored.[13][14][15]

  • Test Animals: Albino rabbits are typically used.[14]

  • Procedure:

    • A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[14][15]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[14]

    • Observations are made for corneal opacity, iritis, and conjunctival redness and chemosis.

  • Endpoint: The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the irritation.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[16][17]

  • Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium) that are auxotrophic for a specific amino acid (e.g., histidine). The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[16][17]

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (e.g., S9 mix from rat liver).[18]

    • The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.

    • The plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.[17]

In Vitro Cytotoxicity Assay

In vitro cytotoxicity assays are used to assess the toxicity of a substance to cells in culture.

  • Principle: Various endpoints can be measured to determine cell viability, such as membrane integrity, metabolic activity, or cell proliferation. The Neutral Red Uptake (NRU) assay is one such method where viable cells take up and bind the neutral red dye in their lysosomes.[19]

  • Procedure (General):

    • Cells are seeded in microtiter plates and allowed to attach.

    • The cells are then exposed to a range of concentrations of the test substance for a defined period.

    • After exposure, a reagent that measures a specific viability endpoint is added.

    • The signal (e.g., colorimetric or fluorometric) is measured using a plate reader.

  • Endpoint: The concentration of the substance that causes a 50% reduction in cell viability (IC50) is calculated.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. While there is a lack of extensive toxicological data for this specific compound, its GHS classification indicates significant health risks, including being harmful if swallowed and causing skin and eye irritation. Researchers and other professionals working with this substance must utilize appropriate personal protective equipment, work in well-ventilated areas, and be prepared for emergency situations. The experimental protocols outlined in this guide provide a framework for further safety assessment of this and similar chemicals.

References

Methodological & Application

Application Notes and Protocols: A Detailed Synthetic Route for 2-Amino-5-methoxybenzenethiol from 2-amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-5-methoxybenzenethiol, a crucial intermediate in pharmaceutical and chemical synthesis, starting from 2-amino-6-methoxybenzothiazole. The primary method detailed is the alkaline hydrolysis of the benzothiazole ring, a robust and widely utilized transformation. This protocol includes a detailed experimental procedure, a summary of reaction parameters, and a visual representation of the synthetic workflow to ensure clarity and reproducibility for researchers in drug development and organic synthesis.

Introduction

This compound is a valuable building block in the synthesis of various heterocyclic compounds with potential biological activities. Its precursor, 2-amino-6-methoxybenzothiazole, is a readily available starting material. The conversion of the benzothiazole moiety to the corresponding aminothiophenol is a key chemical transformation that involves the cleavage of the thiazole ring. The most common and effective method to achieve this is through alkaline hydrolysis, which proceeds by nucleophilic attack of hydroxide ions on the C2 carbon of the benzothiazole ring, leading to ring-opening. This application note presents a detailed protocol for this synthesis, drawing upon established methodologies.

Synthetic Pathway Overview

The synthetic route involves a one-step conversion of 2-amino-6-methoxybenzothiazole to this compound via alkaline hydrolysis. The reaction is typically carried out in a strong aqueous base, such as potassium hydroxide or sodium hydroxide, under reflux conditions. The addition of co-solvents like ethylene glycol has been reported to improve reaction conditions and yield for similar substrates[1]. The reaction is followed by an acidic workup to neutralize the resulting thiolate salt and precipitate the desired aminothiophenol product.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start 2-amino-6-methoxybenzothiazole hydrolysis Alkaline Hydrolysis start->hydrolysis 1. KOH (aq) 2. Reflux neutralization Neutralization (HCl, Acetic Acid) hydrolysis->neutralization Cool & Dilute filtration Filtration & Washing neutralization->filtration Precipitate Formation product This compound filtration->product Isolate Product

Figure 1: Synthetic workflow for the preparation of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of aminobenzothiazoles[1][2][3].

Materials:

  • 2-amino-6-methoxybenzothiazole

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-6-methoxybenzothiazole (750 g, 1 equivalent) to a solution of 8N potassium hydroxide (1.3 L)[2].

  • Hydrolysis: Heat the mixture to reflux with constant stirring. Continue refluxing overnight to ensure complete hydrolysis of the starting material[2]. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture. First, add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 8.0. Following this, add glacial acetic acid to adjust the pH to 6.0[2]. A precipitate of this compound will form during the neutralization process.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid thoroughly with deionized water to remove any residual salts.

  • Drying: The obtained product, this compound, should be used immediately in the subsequent synthetic step as aminothiophenols can be susceptible to oxidation[2]. If storage is necessary, it should be done under an inert atmosphere.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes based on analogous reactions reported in the literature. The yield for the specific conversion of 2-amino-6-methoxybenzothiazole is not explicitly stated in the provided search results, but high yields are reported for similar substrates.

ParameterValue/ConditionReference
Starting Material 2-amino-6-methoxybenzothiazoleN/A
Key Reagent Potassium Hydroxide (8N)[2]
Solvent Water[2]
Reaction Temperature Reflux[2]
Reaction Time Overnight[2]
Work-up Neutralization with HCl and Acetic Acid[2]
Product This compoundN/A
Analogous Yield 89.4% (for 2-aminothiophenol)[1]
Analogous Purity 99.1% (for 2-aminothiophenol)[1]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Potassium hydroxide and concentrated acids are corrosive. Avoid contact with skin and eyes.

  • The final product, this compound, may be toxic and should be handled with care.

Conclusion

The alkaline hydrolysis of 2-amino-6-methoxybenzothiazole provides a direct and efficient route to this compound. The protocol outlined in this application note is straightforward and utilizes readily available reagents and standard laboratory equipment. This method is scalable and can be adapted for the synthesis of various substituted aminothiophenols, making it a valuable procedure for researchers in the field of medicinal chemistry and organic synthesis.

References

Application Notes and Protocols: Synthesis of Antibacterial Benzothiazepines Using 2-Amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel benzothiazepine derivatives with potential antibacterial activity, utilizing 2-Amino-5-methoxybenzenethiol as a key starting material. The core synthetic strategy involves the condensation of this compound with various chalcones (1,3-diaryl-2-propen-1-ones). This document outlines a general synthetic procedure, purification methods, and characterization techniques. Furthermore, it compiles antibacterial activity data for structurally related methoxy-substituted benzothiazepine derivatives against a panel of pathogenic bacteria, presented in a clear tabular format for comparative analysis. Diagrams illustrating the synthetic workflow and a proposed mechanism of action are also provided to facilitate understanding.

Introduction

Benzothiazepines are a class of heterocyclic compounds containing a benzene ring fused to a seven-membered thiazepine ring. This scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including cardiovascular, central nervous system, and antimicrobial effects.[1] The synthesis of 1,5-benzothiazepines is commonly achieved through the reaction of a substituted 2-aminothiophenol with an α,β-unsaturated carbonyl compound, such as a chalcone.[2][3] The incorporation of various substituents on both the benzothiazepine nucleus and the appended aryl rings allows for the fine-tuning of their biological activity. The methoxy group, in particular, is a common substituent in many biologically active molecules and can influence their pharmacokinetic and pharmacodynamic properties. This document focuses on the use of this compound as a precursor for generating a library of novel benzothiazepines for antibacterial screening.

Data Presentation: Antibacterial Activity of Methoxy-Substituted Benzothiazepine Derivatives

The following tables summarize the antibacterial activity of various methoxy-substituted benzothiazepine and related benzothiazole derivatives reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm.

Table 1: Minimum Inhibitory Concentration (MIC) of Methoxy-Substituted Benzothiazepine Derivatives

Compound IDSubstituent on Phenyl Ring at C2Substituent on Phenyl Ring at C4Test OrganismMIC (µg/mL)Reference
Compound A4-Methoxy4-ChloroS. aureus62.5[4]
Compound B4-Methoxy4-NitroE. coli100[4]
Compound C3,4-DimethoxyPhenylS. aureus>100[4]
Compound D4-MethoxyFuranP. aeruginosa62.5[4]

Table 2: Zone of Inhibition of Methoxy-Substituted Benzothiazole Derivatives

Compound IDSubstituent at C2Concentration (µg/mL)Test OrganismZone of Inhibition (mm)Reference
K-014-Nitroaniline50S. pyogenes18[1]
K-014-Nitroaniline100S. pyogenes22[1]
K-032-Nitroaniline50E. coli19[5]
K-032-Nitroaniline100E. coli24[5]
StandardStreptomycin100E. coli26[5]
StandardProcaine Penicillin100S. pyogenes25[1]

Experimental Protocols

I. General Synthesis of 1,5-Benzothiazepine Derivatives from this compound

This protocol describes a generalized procedure for the synthesis of 2,4-disubstituted-8-methoxy-2,3-dihydro-1,5-benzothiazepines.

Materials:

  • This compound

  • Substituted Chalcone (e.g., 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted chalcone (1 mmol) in absolute ethanol (20 mL).

  • Addition of Reactants: To this solution, add this compound (1.1 mmol).

  • Acidification and Reflux: Add a catalytic amount of glacial acetic acid (0.5 mL) or a few drops of concentrated hydrochloric acid to the reaction mixture. The mixture is then refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. The precipitated crude product is then extracted with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent like ethanol can be performed.

  • Characterization: The structure of the purified compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

II. Antibacterial Activity Assay (Agar Well Diffusion Method)

This protocol outlines a standard method for evaluating the antibacterial activity of the synthesized benzothiazepine derivatives.

Materials:

  • Synthesized benzothiazepine derivatives

  • Standard antibiotic (e.g., Ciprofloxacin, Streptomycin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

  • Nutrient Agar medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Inoculum: Prepare a fresh inoculum of the test bacteria by transferring a loopful of the culture into sterile nutrient broth and incubating at 37°C for 24 hours.

  • Preparation of Agar Plates: Pour molten sterile nutrient agar into sterile Petri dishes and allow it to solidify.

  • Seeding of Plates: Spread 100 µL of the bacterial inoculum uniformly over the surface of the solidified agar plates.

  • Preparation of Wells: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Loading of Compounds: Prepare solutions of the synthesized compounds and the standard antibiotic in DMSO at a desired concentration (e.g., 100 µg/mL). Add 100 µL of each test solution and the standard antibiotic solution into separate wells. A well containing only DMSO serves as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Chalcone Chalcone Chalcone->Condensation Crude Benzothiazepine Crude Benzothiazepine Condensation->Crude Benzothiazepine Ethanol, H+ Purified Benzothiazepine Purified Benzothiazepine Crude Benzothiazepine->Purified Benzothiazepine Purification

Caption: General workflow for the synthesis of antibacterial benzothiazepines.

Proposed Antibacterial Mechanism of Action

While the exact mechanism of action for these specific benzothiazepine derivatives is not fully elucidated, related benzothiazole compounds have been shown to inhibit essential bacterial enzymes.[6][7] A plausible mechanism could involve the inhibition of bacterial DNA gyrase or dihydropteroate synthase (DHPS), which are crucial for DNA replication and folic acid synthesis, respectively.

G Benzothiazepine Benzothiazepine Bacterial Cell Bacterial Cell Benzothiazepine->Bacterial Cell DNA_Gyrase DNA Gyrase Benzothiazepine->DNA_Gyrase Inhibition DHPS DHPS Benzothiazepine->DHPS Inhibition Bacterial Cell->DNA_Gyrase Bacterial Cell->DHPS DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Folic_Acid_Synthesis Folic Acid Synthesis DHPS->Folic_Acid_Synthesis Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Folic_Acid_Synthesis->Bacterial_Death

Caption: Proposed mechanism of antibacterial action for benzothiazepines.

References

Application Notes and Protocols for the Condensation Reaction of 2-Amino-5-methoxybenzenethiol with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-aryl-6-methoxybenzothiazoles through the condensation reaction of 2-Amino-5-methoxybenzenethiol with various aldehydes. This class of compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential applications in the development of novel therapeutic agents.

The synthesis of 2-substituted benzothiazoles is a fundamental transformation in organic chemistry, often involving the reaction of a 2-aminothiophenol derivative with a carbonyl compound. The general mechanism proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring system. A variety of catalytic systems have been developed to promote this reaction, offering advantages such as high yields, mild reaction conditions, and short reaction times.

Data Presentation

The following tables summarize quantitative data for the condensation reaction of this compound with various aldehydes under different catalytic conditions.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Aryl-6-methoxybenzothiazoles

CatalystSolventTemperature (°C)TimeYield Range (%)Reference
H₂O₂/HClEthanolRoom Temperature45-60 min85-94[1]
ZnO NanoparticlesSolvent-freeRoom Temperature30 min79-91[2]
Amberlite IR-120 ResinMicrowave855-10 min88-95[2]
Zn(OAc)₂·2H₂OSolvent-free8030-60 min67-96[3]
Koser's Reagent1,4-dioxaneRoom Temperature15 min80-90[4]
Laccase/DDQAqueous MediaRoom Temperature1 h65-98[4]

Table 2: Influence of Aldehyde Substituents on Reaction Yield

AldehydeCatalystYield (%)Reference
BenzaldehydeH₂O₂/HCl92[1]
4-ChlorobenzaldehydeH₂O₂/HCl94[1]
4-MethylbenzaldehydeH₂O₂/HCl91[1]
4-MethoxybenzaldehydeH₂O₂/HCl89[1]
4-NitrobenzaldehydeH₂O₂/HCl85[1]
2-ChlorobenzaldehydeH₂O₂/HCl88[1]
Thiophene-2-carbaldehydeZn(OAc)₂·2H₂O84[3]
IsobutyraldehydeZn(OAc)₂·2H₂O67[3]

Experimental Protocols

The following are detailed protocols for the condensation reaction based on different catalytic systems. Researchers should select the protocol most suitable for their available equipment and desired reaction scale.

Protocol 1: H₂O₂/HCl Catalyzed Synthesis in Ethanol

This protocol offers high yields and short reaction times at room temperature.[1]

Materials:

  • This compound

  • Substituted aldehyde

  • Ethanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred solution, add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 45-60 minutes. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-aryl-6-methoxybenzothiazole.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point determination.[5]

Protocol 2: ZnO Nanoparticle Catalyzed Solvent-Free Synthesis

This environmentally friendly protocol utilizes a reusable catalyst and avoids the use of organic solvents.[2]

Materials:

  • This compound

  • Substituted aldehyde

  • ZnO nanoparticles (5 mol%)

  • Mortar and pestle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: In a mortar, add this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and ZnO nanoparticles (5 mol%).

  • Reaction: Grind the mixture at room temperature for approximately 30 minutes. Monitor the reaction progress by TLC.

  • Workup: After completion, add ethyl acetate (10 mL) to the mixture and stir.

  • Isolation: Filter the mixture to remove the ZnO nanoparticles. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point determination.[5]

Protocol 3: Microwave-Assisted Synthesis using Amberlite IR-120 Resin

This method significantly reduces reaction times through the use of microwave irradiation.[2]

Materials:

  • This compound

  • Substituted aldehyde

  • Amberlite IR-120 resin

  • Microwave-safe reaction vessel

  • Microwave reactor

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and Amberlite IR-120 resin (100 mg).

  • Reaction: Place the vessel in the microwave reactor and irradiate at 85 °C for 5-10 minutes. Monitor the progress of the reaction by TLC.

  • Workup: After cooling, add ethanol (10 mL) to the reaction mixture.

  • Isolation: Filter the mixture to remove the resin. Wash the resin with ethanol.

  • Purification: Concentrate the combined filtrate under reduced pressure. Recrystallize the crude product from a suitable solvent to obtain the pure 2-aryl-6-methoxybenzothiazole.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point determination.[5]

Visualizations

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Schiff Base Schiff Base This compound->Schiff Base Condensation (-H₂O) Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Schiff Base Benzothiazoline Benzothiazoline Schiff Base->Benzothiazoline Intramolecular Cyclization 2-Aryl-6-methoxybenzothiazole 2-Aryl-6-methoxybenzothiazole Benzothiazoline->2-Aryl-6-methoxybenzothiazole Oxidation (-2H)

Caption: General mechanism for the condensation of this compound with an aldehyde.

Experimental_Workflow start Start reaction_setup 1. Reaction Setup (Reactants + Catalyst + Solvent) start->reaction_setup reaction 2. Reaction (Stirring/Heating/Microwave) reaction_setup->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Workup (Quenching/Extraction) monitoring->workup Complete isolation 5. Isolation (Filtration/Evaporation) workup->isolation purification 6. Purification (Recrystallization/Chromatography) isolation->purification characterization 7. Characterization (NMR, MS, MP) purification->characterization end End characterization->end

Caption: A generalized workflow for the synthesis and characterization of 2-aryl-6-methoxybenzothiazoles.

References

Application Note: Determination of 2-Amino-5-methoxybenzenethiol Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-methoxybenzenethiol is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other bioactive molecules.[1] The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity. The method is suitable for researchers, scientists, and professionals in drug development and quality control.

The principle of this method is based on the separation of this compound from its potential process-related impurities and degradation products using a non-polar stationary phase and a polar mobile phase.[3] Detection is achieved using a UV detector, which is effective for aromatic compounds.[4]

Materials and Methods

Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Reagents and Materials

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (≥ 98%)

  • 0.45 µm syringe filters

Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 20 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010

Experimental Protocols

Standard Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent (Methanol/Water, 50:50 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent (Methanol/Water, 50:50 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the this compound peak is ≤ 2.0.

  • Theoretical plates for the this compound peak are ≥ 2000.

  • Relative Standard Deviation (RSD) of the peak area for five replicate injections is ≤ 2.0%.

Analytical Procedure

  • Inject the blank (diluent) to ensure there are no interfering peaks.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution in duplicate.

  • Integrate the peaks in the resulting chromatograms.

Purity Calculation

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 2: Example Chromatographic Data

Peak NameRetention Time (min)Peak AreaArea %
Impurity 13.4515,2340.15
Impurity 25.8925,4120.25
This compound8.129,987,65499.40
Impurity 310.2320,1870.20
Total 10,048,487 100.00

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep cluster_hplc cluster_data prep Preparation std_prep Standard Solution (0.1 mg/mL) smp_prep Sample Solution (0.1 mg/mL) hplc_analysis HPLC Analysis prep->hplc_analysis Filtered Solutions sys_suit System Suitability (5 Injections of Standard) data_proc Data Processing hplc_analysis->data_proc Chromatograms analysis Inject Blank, Standard, and Sample Solutions sys_suit->analysis integration Peak Integration report Final Report data_proc->report Purity Results calculation Purity Calculation (% Area) integration->calculation

Caption: Workflow for HPLC purity analysis.

Logical Relationship of HPLC Separation

HPLC_Principle mobile_phase Mobile Phase (Polar) - 0.1% Formic Acid in Water - 0.1% Formic Acid in Acetonitrile separation Separation based on Differential Partitioning mobile_phase->separation Elutes stationary_phase Stationary Phase (Non-Polar) - C18 Column stationary_phase->separation Interacts with sample Sample Injection (Analyte + Impurities) sample->separation detector UV Detector (254 nm) separation->detector Separated Components chromatogram Chromatogram (Purity Profile) detector->chromatogram

Caption: Principle of RP-HPLC separation.

References

Application Notes and Protocols for NMR Sample Preparation of 2-Amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of 2-Amino-5-methoxybenzenethiol samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these protocols is crucial for obtaining high-quality, reproducible NMR spectra for structural elucidation, purity assessment, and other analytical applications.

Introduction

This compound is a substituted aromatic thiol containing amine and methoxy functional groups. These functionalities can influence its solubility and stability, making proper sample preparation essential for successful NMR analysis. Key considerations include the choice of an appropriate deuterated solvent, optimal sample concentration, and careful handling to prevent oxidation or degradation.

Data Presentation: Physicochemical Properties and Predicted NMR Data

Due to the limited availability of experimental spectral data in the public domain, the following table includes predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Researchers should use this data as a preliminary guide and confirm assignments with their own experimental data.

Parameter Value Source/Method
Molecular Formula C₇H₉NOS-
Molecular Weight 155.22 g/mol PubChem CID: 235509[1]
Appearance Colorless to Yellow to Yellow-green powder/crystalTokyo Chemical Industry[2]
Solubility Slightly soluble in DMSO and MethanolChemicalBook[1]
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
Ar-H~6.5-7.0 ppmPredicted
-NH₂~4.0-5.0 ppm (broad)Predicted
-OCH₃~3.7 ppmPredicted
-SH~3.3 ppm (broad)Predicted
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
C-S~115-125 ppmPredicted
C-N~140-150 ppmPredicted
C-O~150-160 ppmPredicted
Ar-C~110-120 ppmPredicted
-OCH₃~55 ppmPredicted

Note: Chemical shifts are highly dependent on the solvent, concentration, and temperature. The thiol (-SH) and amine (-NH₂) proton signals are often broad and may exchange with residual water in the solvent, potentially leading to their disappearance or a shift in their position.

Experimental Protocols

This section details the step-by-step procedures for preparing a high-quality NMR sample of this compound.

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes and tips

  • Glass vials

  • Filter (e.g., a Pasteur pipette with a small cotton plug)

  • Balance (analytical or microbalance)

  • Spatula

The choice of a deuterated solvent is critical for successful NMR analysis.[3]

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Given that this compound is reported to be slightly soluble in DMSO, this is a good starting choice.[1] It is a polar aprotic solvent capable of dissolving a wide range of compounds. The residual proton signal of DMSO-d₆ appears at ~2.50 ppm.

  • CDCl₃ (Deuterated Chloroform): A common non-polar solvent. Solubility of the target compound should be tested. The residual proton signal of CDCl₃ appears at ~7.26 ppm.

  • CD₃OD (Deuterated Methanol): A polar protic solvent. The hydroxyl proton of residual methanol appears around 4.87 ppm and the methyl group at 3.31 ppm. Protic solvents can lead to the exchange of labile protons (-NH₂ and -SH), which can be useful for their identification.

Recommendation: Start with DMSO-d₆. If solubility is an issue, a different solvent should be tested. It is crucial to use a solvent that fully dissolves the sample to ensure a homogeneous solution, which is necessary for acquiring high-resolution spectra.

The following diagram illustrates the general workflow for preparing an NMR sample.

NMR_Sample_Preparation_Workflow NMR Sample Preparation Workflow for this compound cluster_preparation Preparation Steps cluster_filtration Filtration cluster_finalization Final Steps weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL in a vial) weigh->dissolve mix 3. Vortex/Sonicate (Ensure complete dissolution) dissolve->mix filter 4. Filter Sample (Remove any particulates) mix->filter transfer 5. Transfer to NMR Tube filter->transfer cap 6. Cap the NMR Tube transfer->cap label_tube 7. Label the Tube cap->label_tube acquisition NMR Spectrometer label_tube->acquisition Ready for NMR Acquisition

Caption: General workflow for preparing an NMR sample of this compound.

  • Weighing the Sample:

    • For a standard ¹H NMR spectrum, accurately weigh approximately 5-10 mg of this compound into a clean, dry glass vial.

    • For a ¹³C NMR spectrum, a higher concentration is generally required, typically 20-50 mg.

  • Dissolving the Sample:

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial containing the sample.

  • Mixing:

    • Securely cap the vial and vortex it for 30-60 seconds to aid dissolution. If necessary, sonicate the sample for a few minutes.

    • Visually inspect the solution to ensure that the sample has completely dissolved and that there are no suspended particles. A clear, homogeneous solution is essential for high-quality spectra.

  • Filtering the Sample:

    • To remove any residual microparticulates, which can degrade the quality of the NMR spectrum, filter the solution.

    • A simple and effective method is to use a Pasteur pipette with a small, tightly packed plug of cotton or glass wool at the bottom of the pipette neck.

    • Carefully pipette the sample solution through the filter into a clean, high-quality 5 mm NMR tube.

  • Finalizing the Sample:

    • Ensure the final volume in the NMR tube is approximately 0.6-0.7 mL, which corresponds to a height of about 4-5 cm in a standard 5 mm tube.

    • Securely cap the NMR tube.

    • Carefully label the NMR tube with the sample identification.

Logical Relationships in NMR Data Acquisition and Processing

The following diagram outlines the logical flow from sample preparation to final data analysis.

NMR_Data_Flow Logical Flow of NMR Data Acquisition and Analysis cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis sample_insertion Insert Sample into Spectrometer locking Locking on Deuterium Signal sample_insertion->locking shimming Shimming Magnetic Field locking->shimming pulse_sequence Executing Pulse Sequence shimming->pulse_sequence fid Free Induction Decay (FID) pulse_sequence->fid Raw Data fourier_transform Fourier Transform fid->fourier_transform phasing Phase Correction fourier_transform->phasing baseline Baseline Correction phasing->baseline integration Integration baseline->integration peak_picking Peak Picking integration->peak_picking Processed Spectrum structural_elucidation Structural Elucidation peak_picking->structural_elucidation purity_assessment Purity Assessment peak_picking->purity_assessment

Caption: Logical flow from NMR data acquisition to analysis.

Troubleshooting Common Issues

  • Poor Resolution or Broad Peaks: This can be caused by undissolved solids, paramagnetic impurities, or a sample that is too concentrated. Ensure the sample is fully dissolved and filtered. If the sample is highly concentrated, dilution may be necessary. Proper shimming of the magnetic field is also critical.

  • Noisy Spectrum: This is often due to a low sample concentration. If possible, prepare a more concentrated sample. Increasing the number of scans during acquisition can also improve the signal-to-noise ratio.

  • Missing -NH₂ or -SH Peaks: The protons on the amine and thiol groups are labile and can exchange with deuterium from the solvent (if protic) or with trace amounts of water. This can lead to peak broadening or the signal disappearing entirely. Running the experiment in a dry, aprotic solvent like DMSO-d₆ can help in observing these peaks. A D₂O exchange experiment can confirm the identity of these labile protons.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can consistently prepare high-quality NMR samples of this compound, leading to accurate and reliable analytical results.

References

Application of 2-Amino-5-methoxybenzenethiol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzenethiol is a valuable and versatile bifunctional building block in organic synthesis. Its unique structure, featuring a nucleophilic thiol group and an amino group on an electron-rich benzene ring, allows for the construction of a wide array of heterocyclic compounds. This application note details its use in the synthesis of medicinally important phenothiazines and benzothiazepines, providing detailed experimental protocols and summarizing key reaction data. Furthermore, it explores the potential biological activities of the resulting compounds, including their mechanisms of action.

Key Applications in Heterocyclic Synthesis

This compound serves as a key precursor for the synthesis of various heterocyclic scaffolds, most notably phenothiazines and benzothiazepines. These ring systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Synthesis of 3-Methoxy-10H-phenothiazine

Phenothiazines are a class of nitrogen- and sulfur-containing tricyclic compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antimicrobial properties. The methoxy substituent derived from this compound can significantly influence the pharmacological profile of the resulting phenothiazine.

A common synthetic route to 3-methoxy-10H-phenothiazine involves the condensation of this compound with a suitable cyclic ketone, such as cyclohexanone, under transition-metal-free conditions. This reaction proceeds through an aerobic oxidative cyclization.

Experimental Protocol: Synthesis of 3-Methoxy-10H-phenothiazine [1]

  • Materials:

    • This compound (0.2 mmol, 31.1 mg)

    • Cyclohexanone (0.3 mmol, 31.0 µL)

    • Potassium iodide (0.02 mmol, 3.4 mg)

    • (Benzylsulfonyl)benzene (0.02 mmol, 4.6 mg)

    • Chlorobenzene (0.8 mL)

    • Oxygen atmosphere

  • Procedure:

    • To a 10 mL reaction tube, add potassium iodide (3.4 mg) and (benzylsulfonyl)benzene (4.6 mg).

    • Seal the tube and purge with oxygen three times.

    • Using a syringe, add this compound (31.1 mg), cyclohexanone (31.0 µL), and chlorobenzene (0.8 mL).

    • Stir the reaction mixture at 140 °C for 24 hours.

    • After cooling to room temperature, remove the volatiles under reduced pressure.

    • Purify the residue by column chromatography on neutral aluminum oxide (petroleum ether/EtOAc = 10:1) to afford 3-methoxy-10H-phenothiazine as a white solid.

  • Yield: 58% (26.6 mg)

Synthesis of 7-Methoxy-1,5-Benzothiazepines

1,5-Benzothiazepines are seven-membered heterocyclic compounds that form the core of several clinically important drugs, such as diltiazem and quetiapine, which exhibit cardiovascular and central nervous system activities. The synthesis of 7-methoxy-substituted benzothiazepines can be readily achieved through the condensation of this compound with α,β-unsaturated carbonyl compounds, such as chalcones.

This reaction typically proceeds via a Michael addition of the thiol to the enone system, followed by an intramolecular cyclization of the amino group onto the carbonyl carbon.

Representative Experimental Protocol: Synthesis of 7-Methoxy-2,4-diaryl-2,3-dihydro-1,5-benzothiazepines

  • Materials:

    • This compound (1.0 mmol)

    • Substituted Chalcone (1.0 mmol)

    • Ethanol (20 mL)

    • Trifluoroacetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve the substituted chalcone (1.0 mmol) and this compound (1.0 mmol) in ethanol (20 mL).

    • Add a catalytic amount of trifluoroacetic acid to the mixture.

    • Reflux the reaction mixture for 3-5 hours, monitoring the progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 7-methoxy-2,4-diaryl-2,3-dihydro-1,5-benzothiazepine.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of phenothiazine and benzothiazepine derivatives using this compound or related 2-aminothiophenols.

Table 1: Synthesis of 3-Methoxy-10H-phenothiazine

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
This compoundCyclohexanoneKI, (Benzylsulfonyl)benzene / Chlorobenzene1402458[1]

Table 2: Representative Synthesis of 2,4-Diaryl-2,3-dihydro-1,5-benzothiazepines

Reactant 1Reactant 2Catalyst/SolventConditionYield (%)Reference
2-AminothiophenolChalconesTrifluoroacetic acid / EthanolReflux85-96General protocol, yields may vary

Biological Activities and Signaling Pathways

Derivatives of phenothiazine and benzothiazepine synthesized from this compound are known to exhibit a range of biological activities.

Antimicrobial Activity: Inhibition of Bacterial Efflux Pumps

Phenothiazines have demonstrated significant antimicrobial activity, particularly against drug-resistant bacteria. One of the key mechanisms of action is the inhibition of bacterial efflux pumps.[2][3] These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, phenothiazines can restore the efficacy of conventional antibiotics. The inhibition is thought to occur through the disruption of the proton motive force that powers many of these pumps.[2]

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane Efflux_Pump Efflux Pump Antibiotic_out Antibiotic (extracellular) Efflux_Pump->Antibiotic_out Efflux Proton_Motive_Force Proton Motive Force (H+ Gradient) Proton_Motive_Force->Efflux_Pump Powers Antibiotic_in Antibiotic (intracellular) Antibiotic_in->Efflux_Pump Binding Antibiotic_out->Antibiotic_in Entry Phenothiazine 3-Methoxy-phenothiazine Phenothiazine->Efflux_Pump Inhibits Phenothiazine->Proton_Motive_Force Disrupts

Caption: Proposed mechanism of antimicrobial action of 3-methoxy-phenothiazine via efflux pump inhibition.

Anti-inflammatory Activity: Inhibition of Leukotriene Biosynthesis

Certain phenothiazine derivatives have been investigated for their anti-inflammatory properties. One potential mechanism is the inhibition of leukotriene biosynthesis. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway.[4][5][6] By inhibiting key enzymes in this pathway, such as 5-LOX, these compounds can reduce the production of leukotrienes, thereby mitigating inflammatory responses.

leukotriene_pathway cluster_pathway Leukotriene Biosynthesis Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2 Phospholipase A2 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX substrate LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) (Pro-inflammatory) LTC4->CysLTs Phenothiazine_Derivative Phenothiazine Derivative Phenothiazine_Derivative->5_LOX Inhibits

Caption: Inhibition of the 5-lipoxygenase pathway by phenothiazine derivatives to reduce leukotriene production.

This compound is a highly effective and versatile building block for the synthesis of a variety of heterocyclic compounds, including phenothiazines and benzothiazepines. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting products, make this starting material a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The ability to modulate biological activity through the inhibition of pathways such as bacterial efflux pumps and leukotriene biosynthesis highlights the potential for developing novel therapeutic agents based on this scaffold. Further exploration of the synthetic utility of this compound is warranted to uncover new heterocyclic systems with unique and potent pharmacological properties.

References

Safe laboratory handling and storage protocols for 2-Amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the safe handling, storage, and disposal of 2-Amino-5-methoxybenzenethiol (CAS No: 6274-29-9). Adherence to these guidelines is critical to ensure personnel safety and maintain laboratory integrity.

Substance Identification and Properties

This compound, also known as 2-Amino-5-methoxythiophenol or 2-Mercapto-4-methoxyaniline, is a chemical reagent often used in the synthesis of benzothiazepines.[1][2] It is a solid, appearing as a colorless to yellow or yellow-green powder or crystal.[2]

Table 1: Physical and Chemical Properties

Property Value Reference
Molecular Formula C₇H₉NOS [3][4]
Molecular Weight 155.22 g/mol [3][4]
Appearance Colorless to Yellow to Yellow-green powder/crystal [2]
Melting Point 81.0 - 85.0 °C [2]
Odor Stench [5]

| Solubility | Insoluble in water |[5] |

Hazard Summary and GHS Classification

This substance is classified as hazardous. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The toxicological properties have not been fully investigated.[5]

Table 2: GHS Hazard Classification

Classification Hazard Code Hazard Statement Signal Word Pictogram
Acute Toxicity, Oral (Category 4) H302 Harmful if swallowed Warning
Skin Irritation (Category 2) H315 Causes skin irritation Warning
Serious Eye Irritation (Category 2/2A) H319 Causes serious eye irritation Warning
Specific Target Organ Toxicity — Single Exposure (Category 3) H335 May cause respiratory irritation Warning

Source:[2][3][6][7]

Personal Protective Equipment (PPE) Protocols

Appropriate PPE is mandatory to prevent exposure. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[6][8]

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection :

    • Gloves : Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use a proper removal technique to avoid skin contact.[8]

    • Clothing : Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, impervious and fire/flame-resistant clothing is required.[6][8]

  • Respiratory Protection : If ventilation is inadequate, or if dust or vapors are generated, use a government-approved full-face respirator.[6][8]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE start Assess Task task_type Handling Solid or Liquid? start->task_type solid_ppe Standard PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves Additional: - Use Fume Hood - Consider Respirator task_type->solid_ppe Solid liquid_ppe Standard PPE: - Safety Goggles & Face Shield - Chemical-Resistant Apron - Double-Gloved Additional: - Work in Fume Hood task_type->liquid_ppe Liquid/Solution

Workflow for selecting appropriate PPE.

Safe Handling and Experimental Protocols

Protocol 4.1: General Handling

  • Read and understand the Safety Data Sheet (SDS) before use.

  • Ensure an eyewash station and safety shower are readily accessible.[8][9]

  • Handle the substance exclusively in a well-ventilated area or a chemical fume hood.[5][8]

  • Avoid breathing any dust, vapors, or mists.[5][6][8]

  • Avoid all contact with skin, eyes, and clothing.[8]

  • Do not eat, drink, or smoke in the work area.[2][6][8]

  • Wash hands and face thoroughly after handling is complete.[2][6][8]

Protocol 4.2: Weighing and Dispensing Solid

  • Perform all weighing operations within a ventilated enclosure or chemical fume hood to contain dust.

  • Use a dedicated, clean spatula for dispensing.

  • Open the container slowly to avoid creating airborne dust.

  • Close the container tightly immediately after dispensing.[5][8]

  • Clean the weighing area and spatula thoroughly after use.

Storage Protocols

Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.

Table 3: Recommended Storage Conditions

Parameter Requirement
Temperature Cool, dry place.[5][6][8] Some suppliers recommend refrigeration (0-10°C).
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen) as the material can be air sensitive.[10]
Container Keep in a tightly closed, properly labeled container.[5][6][8]
Ventilation Store in a well-ventilated area.[5][6][8]
Security Store in a locked cabinet or area to restrict access.[5][6]

| Conditions to Avoid | Heat, sparks, open flames, overheating, and exposure to air.[5][8] |

Incompatible Materials: Store separately from the following to prevent hazardous reactions:

  • Strong bases[5]

  • Strong oxidizing agents[9][10]

  • Acids[9][10]

  • Acid anhydrides and acid chlorides[10]

Emergency Procedures

Protocol 6.1: Spill Response

Spill_Response_Workflow cluster_minor cluster_major spill_detected Spill Detected assess_spill Assess Spill Size & Risk spill_detected->assess_spill alert_colleagues 1. Alert others in the immediate area assess_spill->alert_colleagues Minor evacuate 1. Evacuate the area immediately assess_spill->evacuate Major minor_spill_group Minor Spill (Contained, No Injury) don_ppe 2. Don appropriate PPE alert_colleagues->don_ppe contain_spill 3. Contain with inert absorbent material don_ppe->contain_spill cleanup 4. Collect into a sealed container for disposal contain_spill->cleanup decontaminate 5. Decontaminate area & wash hands cleanup->decontaminate major_spill_group Major Spill (Large, Uncontrolled, Injury) activate_alarm 2. Activate fire alarm / call emergency services evacuate->activate_alarm seal_area 3. Seal off the area if safe to do so activate_alarm->seal_area report 4. Report to EH&S and supervisor seal_area->report

Emergency protocol for spill response.
  • Personal Precautions : Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[8] Ensure adequate ventilation.[8]

  • Environmental Precautions : Prevent the substance from entering drains or waterways.[8][10]

  • Containment and Cleaning :

    • For solid spills, carefully sweep up and place into a suitable, closed container for disposal.[9] Avoid generating dust.

    • For solutions, absorb with an inert material (e.g., sand, silica gel, universal binder).[5][11]

    • Collect all cleanup materials in a sealed, properly labeled hazardous waste container.

    • After material pickup is complete, ventilate the area and wash the spill site.[8]

Protocol 6.2: First Aid Measures

Table 4: First Aid Protocols

Exposure Route First Aid Procedure
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor immediately if you feel unwell.[2][5][8] Rinse mouth with water.[2][5][6] Never give anything by mouth to an unconscious person.[7]
Inhalation IF INHALED: Remove person to fresh air and keep at rest in a position comfortable for breathing.[5][6][8] If not breathing, give artificial respiration.[5][6] Call a POISON CENTER or doctor if you feel unwell.[5][6]
Skin Contact IF ON SKIN: Take off contaminated clothing immediately.[6] Wash with plenty of soap and water.[5][6][8] If skin irritation occurs, get medical advice/attention.[5][6] Wash contaminated clothing before reuse.[6]

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes.[5][6][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][7][9] If eye irritation persists, get medical advice/attention.[5][6][9] |

Waste Disposal Protocols

All waste containing this compound must be treated as hazardous waste.[11] Disposal must be in accordance with all applicable local, regional, and national regulations.[5][6]

Protocol 7.1: Disposal of Contaminated Materials

  • Waste Segregation : Do not mix this waste with other waste streams. Keep it separate from incompatible materials like strong acids or oxidizers.[12]

  • Containerization :

    • Solid Waste : Place contaminated PPE (gloves, wipes) and absorbent materials in a clearly labeled, sealed, and puncture-resistant container.[13]

    • Unused Chemical : Dispose of the original chemical through an approved waste disposal plant.[2][6] Do not attempt to neutralize without a validated protocol.

    • Empty Containers : Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous chemical waste.[13] Deface or remove the original label on the empty, rinsed container before disposal or recycling.[13]

  • Labeling and Storage : Label the waste container clearly with "Hazardous Waste" and the chemical name. Store the sealed waste container in a designated secondary containment area while awaiting pickup by a licensed disposal company.

Waste_Disposal_Workflow start Generate Waste waste_type Identify Waste Type start->waste_type ppe Contaminated PPE & Labware waste_type->ppe Solid chemical Unused/Expired Chemical waste_type->chemical Bulk container Empty Product Container waste_type->container Container ppe_action Place in a sealed, labeled hazardous solid waste bag/bin. ppe->ppe_action chemical_action Keep in original or compatible container. Label as hazardous waste. chemical->chemical_action container_action1 1. Triple rinse with appropriate solvent. container->container_action1 storage Store in designated secondary containment area for pickup. ppe_action->storage chemical_action->storage container_action2 2. Collect rinsate as hazardous liquid waste. container_action1->container_action2 container_action3 3. Deface label and dispose of container. container_action2->container_action3

Decision workflow for waste disposal.

References

Application Notes and Protocols for the Purification of Crude 2-Amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzenethiol is a crucial intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and the introduction of potentially toxic byproducts. This document provides detailed protocols for the purification of crude this compound using common laboratory techniques: recrystallization, column chromatography, and vacuum distillation.

Potential Impurities

Crude this compound may contain a variety of impurities stemming from its synthesis. These can include:

  • Unreacted starting materials: Depending on the synthetic route, these could be compounds like 2-amino-6-methoxybenzothiazole.

  • Oxidized species: The thiol group is susceptible to oxidation, which can lead to the formation of the corresponding disulfide.

  • Positional isomers: In some synthetic preparations, isomers with the amino, methoxy, and thiol groups in different positions on the benzene ring may be formed.

  • Byproducts from side reactions: Other minor impurities may be present depending on the specific reaction conditions.

Purification Techniques: A Comparative Overview

The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation. Below is a summary of the effectiveness of different techniques.

Purification TechniquePrinciplePurity Achieved (Illustrative)Yield (Illustrative)AdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.95-98%70-85%Simple, cost-effective, good for removing small amounts of impurities.Lower yield due to loss of material in the mother liquor; solvent selection can be challenging.
Column Chromatography Separation based on the differential adsorption of the compound and impurities on a stationary phase.>99%60-80%High purity can be achieved; capable of separating complex mixtures.More time-consuming and expensive; requires larger volumes of solvents.
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.>98%80-90%Effective for removing non-volatile or high-boiling impurities; good for larger scales.Requires specialized equipment; compound must be thermally stable.

Note: The purity and yield data in this table are illustrative and will vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Recrystallization

This method is suitable for removing small amounts of impurities from a solid crude product. The key is to find a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.

Protocol:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, toluene, and mixtures with water).

    • A suitable solvent will dissolve the compound when heated but will result in the formation of crystals upon cooling. A mixture of ethanol and water is often a good starting point for aminophenol-type compounds.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is a powerful technique for achieving high purity, especially when dealing with multiple impurities.

Protocol:

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like this compound.

    • Eluent System: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Column Packing:

    • Prepare a slurry of the silica gel in the chosen eluent.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions.

    • Monitor the separation by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the resulting pure compound under high vacuum.

Vacuum Distillation

This method is ideal for purifying thermally stable liquids or low-melting solids and is effective at removing non-volatile impurities. Given that aniline can be purified by vacuum distillation, this method is plausible for the structurally similar this compound.[1]

Protocol:

  • Apparatus Setup:

    • Set up a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Distillation:

    • Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gradually heat the flask. The boiling point will be significantly lower than at atmospheric pressure.

    • Collect the fraction that distills over at a constant temperature. This fraction will be the purified product.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum to prevent oxidation of the hot product.

Analytical Methods for Purity Assessment

The purity of the this compound after purification should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used to determine the purity and quantify any remaining impurities.[2][3] Detection can be performed using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the purified compound and detect the presence of impurities.[4][5][6]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and to identify unknown impurities.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the described purification techniques.

Recrystallization_Workflow Crude Crude 2-Amino-5- methoxybenzenethiol Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slow Cooling & Ice Bath Dissolve->Cool No insoluble impurities HotFilter->Cool Filter Vacuum Filtration Cool->Filter Dry Drying Filter->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow Crude Crude 2-Amino-5- methoxybenzenethiol Dissolve Dissolve in Minimal Eluent Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

Vacuum_Distillation_Workflow Crude Crude 2-Amino-5- methoxybenzenethiol Setup Setup Vacuum Distillation Apparatus Crude->Setup Heat Apply Vacuum & Gentle Heating Setup->Heat Collect Collect Constant Boiling Fraction Heat->Collect Cool Cool Under Vacuum Collect->Cool Pure Pure Product Cool->Pure

Caption: Workflow for the purification of this compound by vacuum distillation.

References

Experimental procedure for synthesizing 2-substituted benzothiazoles from 2-aminothiophenols

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the experimental procedures for synthesizing 2-substituted benzothiazoles from 2-aminothiophenols is detailed below. This application note provides protocols for researchers, scientists, and professionals in drug development, focusing on the condensation reaction of 2-aminothiophenols with aldehydes and carboxylic acids.

Introduction

Benzothiazoles are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including antimicrobial, anticonvulsant, and antioxidant properties.[1] The synthesis of 2-substituted benzothiazoles is a key area of research in medicinal and synthetic chemistry. A primary and efficient method for their preparation involves the condensation of 2-aminothiophenol with various electrophilic partners, such as aldehydes, carboxylic acids, acid chlorides, or nitriles.[1][2] This document outlines several effective and contemporary protocols for this transformation, emphasizing green chemistry principles like the use of efficient catalysts, solvent-free conditions, and straightforward work-up procedures.

General Reaction Scheme

The fundamental reaction involves the cyclocondensation of 2-aminothiophenol with a carbonyl-containing compound. The amino group of the 2-aminothiophenol initially attacks the carbonyl carbon, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzothiazole ring.

General Reaction:

  • 2-Aminothiophenol + Aldehyde/Carboxylic Acid/etc. → 2-Substituted Benzothiazole

Experimental Protocols

Several methodologies have been developed, employing a range of catalysts and reaction conditions to optimize yield, reaction time, and environmental impact. Below are detailed protocols for selected effective methods.

Protocol 1: H₂O₂/HCl Catalyzed Synthesis from Aldehydes

This method provides an efficient, rapid, and high-yielding synthesis of 2-substituted benzothiazoles at room temperature using an inexpensive and readily available catalytic system.[2]

Materials:

  • 2-aminothiophenol (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • 30% Hydrogen peroxide (H₂O₂) (6 mmol)

  • Concentrated Hydrochloric acid (HCl) (3 mmol)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol.

  • To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for the specified time (typically 45-60 minutes).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Urea Nitrate Catalyzed Solvent-Free Synthesis from Aldehydes

This protocol represents a green chemistry approach, utilizing an inexpensive, recoverable catalyst under solvent-free conditions.[1]

Materials:

  • 2-aminothiophenol (1 mmol)

  • Substituted aldehyde (1 mmol)

  • Urea nitrate (catalytic amount)

Procedure:

  • In a mortar, combine 2-aminothiophenol (1 mmol), the substituted aldehyde (1 mmol), and a catalytic amount of urea nitrate.

  • Grind the mixture using a pestle at room temperature for the required time (typically 5-15 minutes). The reaction progress can be monitored by TLC.

  • After completion of the reaction, add ethyl acetate to the mixture and stir.

  • Filter the solution to recover the catalyst.

  • Wash the filtrate with a saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel if required.[1]

Protocol 3: Molecular Iodine Catalyzed Solvent-Free Synthesis from Carboxylic Acids

This solid-phase, solvent-free method allows for the efficient synthesis of 2-substituted benzothiazoles from carboxylic acids using molecular iodine as a catalyst.[2]

Materials:

  • 2-aminothiophenol (1 mmol)

  • Carboxylic acid (1 mmol)

  • Molecular Iodine (I₂) (catalytic amount)

Procedure:

  • Thoroughly mix 2-aminothiophenol (1 mmol), the carboxylic acid (1 mmol), and a catalytic amount of molecular iodine in a flask or vial.

  • Heat the mixture at an appropriate temperature (e.g., 140°C) for the specified duration (typically 10-25 minutes).[2][3] Monitor the reaction by TLC.

  • After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent such as ethyl acetate.

  • Wash the organic solution with aqueous sodium thiosulfate solution to remove iodine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product via recrystallization or column chromatography.

Data Presentation

The following tables summarize the yields obtained for the synthesis of various 2-substituted benzothiazoles using the described protocols.

Table 1: Yields for H₂O₂/HCl Catalyzed Synthesis from Various Aldehydes [1]

EntryAldehyde SubstituentProductYield (%)Time (min)
14-Cl2-(4-chlorophenyl)benzothiazole9445
24-NO₂2-(4-nitrophenyl)benzothiazole9250
34-OCH₃2-(4-methoxyphenyl)benzothiazole9060
42-Cl2-(2-chlorophenyl)benzothiazole9155
5H2-phenylbenzothiazole9345

Table 2: Yields for Urea Nitrate Catalyzed Solvent-Free Synthesis [1]

EntryAldehyde SubstituentProductYield (%)Time (min)
14-Cl2-(4-chlorophenyl)benzothiazole9010
24-NO₂2-(4-nitrophenyl)benzothiazole8815
34-OCH₃2-(4-methoxyphenyl)benzothiazole8910
43-NO₂2-(3-nitrophenyl)benzothiazole8615
5H2-phenylbenzothiazole905

Table 3: Yields for Molecular Iodine Catalyzed Synthesis from Carboxylic Acids [2][3]

EntryCarboxylic Acid SubstituentProductYield (%)
1H (Benzoic Acid)2-phenylbenzothiazoleExcellent
24-Cl2-(4-chlorophenyl)benzothiazoleHigh
34-NO₂2-(4-nitrophenyl)benzothiazoleHigh
4N-protected amino acids2-(N-protected-amino)benzothiazoles66-97

Note: Specific yield percentages for entries 1-3 in Table 3 were described qualitatively as "excellent" or "high" in the source material.

Visualization

Experimental Workflow

The general workflow for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols is illustrated below.

G Reactants Starting Materials (2-Aminothiophenol & Aldehyde/Carboxylic Acid) Mixing Mixing & Addition of Catalyst (e.g., H₂O₂/HCl, Urea Nitrate, I₂) Reactants->Mixing Reaction Reaction (Stirring/Grinding/Heating) Mixing->Reaction Workup Reaction Work-up (Quenching, Filtration) Reaction->Workup Extraction Extraction & Washing Workup->Extraction If applicable Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Extraction->Purification Product Final Product (2-Substituted Benzothiazole) Purification->Product

Caption: General workflow for synthesizing 2-substituted benzothiazoles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of 2-Amino-5-methoxybenzenethiol synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common method of alkaline hydrolysis of 2-amino-6-methoxybenzothiazole.

FAQs

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited and reliable method is the alkaline hydrolysis of 2-amino-6-methoxybenzothiazole.[1][2] This method involves heating the starting material in a concentrated solution of a strong base, such as potassium hydroxide, followed by neutralization to precipitate the desired product.

Q2: I am experiencing a significantly low yield. What are the primary factors that could be responsible?

A2: Low yields in this synthesis can often be attributed to three main factors:

  • Incomplete Hydrolysis: The reaction may not have gone to completion, leaving unreacted starting material.

  • Product Oxidation: this compound is susceptible to oxidation, leading to the formation of a disulfide dimer, 2,2'-dithiobis(5-methoxyaniline), which reduces the yield of the desired product.

  • Suboptimal Work-up and Purification: Product loss can occur during the neutralization and isolation steps.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Incomplete Hydrolysis: Insufficient base concentration, reaction time, or temperature.Optimize Reaction Conditions: - Base Concentration: Ensure a sufficiently high concentration of potassium hydroxide (e.g., 8N) is used to drive the hydrolysis.[2] - Temperature: The reaction typically requires elevated temperatures. Refluxing the reaction mixture is a common practice.[1] - Reaction Time: The hydrolysis can be slow. An overnight reflux is often recommended to ensure the reaction goes to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TCM).
Poor Quality of Starting Material: The 2-amino-6-methoxybenzothiazole may be impure.Verify Starting Material Purity: - Use a high-purity starting material. If the purity is questionable, consider recrystallization before use.
Formation of a Yellow/Orange Precipitate Oxidation of the Product: The thiol group is easily oxidized to a disulfide, especially in the presence of air.Minimize Oxidation: - Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Prompt Work-up: Process the reaction mixture promptly after completion to reduce the time the product is exposed to air.
Difficulty in Product Isolation/Purification Improper pH Adjustment during Neutralization: Incorrect pH can lead to incomplete precipitation or the formation of salts.Controlled Neutralization: - Carefully adjust the pH of the reaction mixture. A two-step neutralization using a strong acid (e.g., HCl) followed by a weaker acid (e.g., acetic acid) to a final pH of around 6 can be effective for selective precipitation.[2]
Presence of Disulfide Impurity: The disulfide byproduct can co-precipitate with the desired product, making purification difficult.Purification Strategy: - Recrystallization: Recrystallization from a suitable solvent can be used to purify the product. - Column Chromatography: If recrystallization is ineffective, column chromatography may be necessary to separate the product from the disulfide impurity.

Data Presentation: Optimizing Reaction Conditions

While specific comparative yield data for the synthesis of this compound is not extensively published in a single source, the following table summarizes key reaction parameters from a typical experimental protocol and provides recommendations for optimization.

Parameter Typical Condition Optimization Strategy & Rationale Expected Impact on Yield
Base 8N Potassium Hydroxide[2]Investigate a range of concentrations (e.g., 6N - 10N). Lower concentrations may lead to incomplete reaction, while excessively high concentrations may not significantly improve the yield and can complicate the work-up.Increasing concentration within an optimal range should improve yield.
Temperature Reflux[1]While reflux is standard, precise temperature control (e.g., 100-120°C) could be optimized. Lower temperatures will slow down the reaction, while excessively high temperatures could potentially lead to degradation.Maintaining a consistent and optimal reflux temperature is crucial for maximizing yield.
Reaction Time Overnight (approx. 12-16 hours)[2]Monitor the reaction by TLC to determine the optimal reaction time. Extending the time unnecessarily can increase the chance of side reactions and decomposition.Optimizing the time to the point of complete conversion of the starting material will maximize the yield.
Atmosphere AirPerform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize the oxidation of the thiol product to the disulfide byproduct.An inert atmosphere is expected to significantly increase the yield by preventing product loss due to oxidation.

Experimental Protocols

Primary Synthesis Route: Alkaline Hydrolysis of 2-amino-6-methoxybenzothiazole

This protocol is adapted from a known procedure for the preparation of this compound.[1][2]

Materials:

  • 2-amino-6-methoxybenzothiazole

  • 8N Potassium Hydroxide (KOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methoxybenzothiazole.

  • To the flask, add a solution of 8N potassium hydroxide.

  • Heat the mixture to reflux and maintain the reflux overnight with stirring.

  • After cooling the reaction mixture to room temperature, carefully neutralize the solution by the dropwise addition of concentrated HCl until the pH reaches approximately 8.0.

  • Further, acidify the mixture by adding glacial acetic acid until the pH is approximately 6.0.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with water.

  • The product, this compound, is obtained as a solid and should be used immediately or stored under an inert atmosphere to prevent oxidation.

Alternative Synthesis Route: Newman-Kwart Rearrangement

The Newman-Kwart Rearrangement provides an alternative pathway to thiophenols from phenols. This multi-step process could be adapted for the synthesis of this compound from 2-amino-5-methoxyphenol.

Conceptual Steps:

  • Formation of O-aryl thiocarbamate: 2-amino-5-methoxyphenol would first be reacted with a dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) in the presence of a base to form the corresponding O-aryl thiocarbamate.

  • Thermal Rearrangement: The O-aryl thiocarbamate is then heated to a high temperature (typically 200-300 °C) to induce the intramolecular rearrangement to the S-aryl thiocarbamate.

  • Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic conditions (e.g., using potassium hydroxide in methanol) to yield the final this compound product.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 2-amino-6-methoxybenzothiazole hydrolysis Alkaline Hydrolysis (8N KOH, Reflux) start->hydrolysis neutralization Neutralization (HCl, Acetic Acid) hydrolysis->neutralization filtration Filtration & Washing neutralization->filtration product This compound filtration->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis oxidation Product Oxidation? start->oxidation workup_loss Loss during Work-up? start->workup_loss optimize_conditions Optimize: - Base Concentration - Temperature - Reaction Time incomplete_hydrolysis->optimize_conditions Yes inert_atmosphere Use Inert Atmosphere (N2 or Ar) oxidation->inert_atmosphere Yes controlled_neutralization Controlled pH Adjustment workup_loss->controlled_neutralization Yes

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Identifying and minimizing side products in 2-Amino-5-methoxybenzenethiol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-methoxybenzenethiol. The following sections address common issues, provide detailed experimental protocols, and offer strategies for identifying and minimizing side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of a Disulfide Side Product

Q: My reaction mixture shows a significant amount of an unexpected, less polar byproduct. How can I identify and prevent this?

A: The most common side product in reactions involving this compound is the corresponding disulfide, formed by the oxidation of the thiol group. This is especially prevalent in the presence of air (oxygen).

Troubleshooting Steps:

  • Confirmation of Disulfide Formation:

    • TLC Analysis: The disulfide byproduct will have a higher Rf value (less polar) than the starting material.

    • LC-MS Analysis: Look for a mass peak corresponding to the dimer of this compound minus two hydrogen atoms (M-2), where M is the mass of two molecules of the starting material.

    • 1H NMR Spectroscopy: The characteristic thiol proton (S-H) peak of the starting material will be absent in the disulfide spectrum. The aromatic proton signals will show a downfield shift.

  • Minimization of Disulfide Formation:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degas all solvents prior to use.

    • Control of pH: Maintain a slightly acidic to neutral pH (around 6.5-7.5) to reduce the rate of thiol oxidation.

    • Use of Reducing Agents: Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to the reaction mixture to keep the thiol in its reduced state. TCEP is often preferred as it is odorless and stable.

    • Addition of Chelating Agents: Traces of metal ions can catalyze thiol oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM can sequester these ions.

Issue 2: Poor Regioselectivity in Acylation and Alkylation Reactions

Q: I am attempting to acylate/alkylate the amino group, but I am observing reaction at the thiol group as well, or vice-versa. How can I improve the selectivity?

A: Both the amino and thiol groups are nucleophilic and can react with electrophiles. The selectivity is highly dependent on the reaction conditions and the nature of the electrophile.

Troubleshooting Steps:

  • Understanding Reactivity:

    • The thiol group is generally a better nucleophile than the amino group in polar aprotic solvents.

    • The basicity of the reaction medium plays a crucial role. In basic conditions, the thiolate anion (S-) is formed, which is a much stronger nucleophile than the neutral thiol.

  • Strategies for Selective Functionalization:

    • Protection/Deprotection Strategy: The most reliable method to ensure regioselectivity is to use protecting groups.

      • For N-functionalization: Protect the thiol group first, carry out the reaction on the amino group, and then deprotect the thiol.

      • For S-functionalization: Protect the amino group, perform the reaction on the thiol, and then deprotect the amino group.

    • Control of Reaction Conditions:

      • For N-acylation: In some cases, direct acylation of the amino group can be achieved at lower temperatures in the presence of a non-nucleophilic base.

      • For S-alkylation: S-alkylation is generally favored under basic conditions that promote the formation of the thiolate.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Disulfide Formation

  • Degassing of Solvents: Before setting up the reaction, degas all solvents (e.g., DMF, THF, acetonitrile) by bubbling argon or nitrogen through them for at least 30 minutes or by using a freeze-pump-thaw method.

  • Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum. Allow the glassware to cool to room temperature under a stream of inert gas.

  • Addition of Reagents: Add this compound and other solid reagents to the reaction flask under a positive pressure of inert gas.

  • Solvent and Reagent Addition: Add the degassed solvent via a cannula or syringe. If applicable, add a solution of a reducing agent (e.g., TCEP, 0.1-0.5 equivalents) and a chelating agent (e.g., EDTA, 1-5 mM).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, ensuring the reaction flask is maintained under an inert atmosphere throughout.

Protocol 2: Protection of the Amino Group with a Boc Group

  • Dissolution: Dissolve this compound (1.0 equiv.) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (2.0 equiv.) to the solution and stir until it is completely dissolved.

  • Boc2O Addition: Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate (Boc2O, 1.1 equiv.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, add water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Protection of the Thiol Group with an Acetyl Group

  • Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equiv.).

  • Acetyl Chloride Addition: Cool the solution to 0 °C and slowly add acetyl chloride (1.1 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the S-acetylated product by column chromatography.

Data Presentation

Table 1: Common Side Products and Their Identification

Side ProductStructureIdentification MethodKey Observations
DisulfideLC-MS, 1H NMRMass peak at M-2 (dimer). Absence of S-H proton in NMR.
N,S-di-acylated/alkylatedLC-MS, 1H NMRMass peak corresponding to the addition of two electrophile units.
Over-alkylated amineLC-MSMass peaks corresponding to the addition of multiple alkyl groups to the nitrogen.

Mandatory Visualizations

experimental_workflow cluster_protection Protection Strategy Start Start Protect_NH2 Protect Amino Group (e.g., Boc) Start->Protect_NH2 For S-functionalization Protect_SH Protect Thiol Group (e.g., Acetyl) Start->Protect_SH For N-functionalization Reaction Perform Desired Reaction (Alkylation/Acylation) Protect_NH2->Reaction Protect_SH->Reaction Deprotect Deprotection Reaction->Deprotect Final_Product Final_Product Deprotect->Final_Product

Caption: Workflow for regioselective functionalization using protecting groups.

troubleshooting_disulfide Problem Low Yield / Side Product Formation Check_Disulfide Analyze for Disulfide (TLC, LC-MS) Problem->Check_Disulfide Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Disulfide->Inert_Atmosphere Disulfide Detected Control_pH Adjust pH to 6.5-7.5 Inert_Atmosphere->Control_pH Add_Reducing_Agent Add TCEP or DTT Control_pH->Add_Reducing_Agent Add_Chelating_Agent Add EDTA Add_Reducing_Agent->Add_Chelating_Agent Optimized_Reaction Improved Yield and Purity Add_Chelating_Agent->Optimized_Reaction

Caption: Troubleshooting workflow for minimizing disulfide byproduct formation.

Preventing oxidation of the thiol group in 2-Amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the thiol group in 2-Amino-5-methoxybenzenethiol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

The primary degradation pathway for this compound is the oxidation of its thiol (-SH) group. This oxidation leads to the formation of a disulfide bond (-S-S-), resulting in a dimeric impurity. This process can be accelerated by several factors, including exposure to oxygen, light, elevated temperatures, and moisture.[1][2]

Q2: How does the structure of this compound contribute to its susceptibility to oxidation?

The presence of both an amino (-NH2) and a thiol (-SH) group on the benzene ring makes this compound particularly susceptible to oxidation. The electron-donating nature of the amino and methoxy groups can increase the electron density on the sulfur atom, making it more prone to oxidation.

Q3: What are the visible signs of oxidation in a sample of this compound?

While the pure compound is typically a colorless to yellow or yellow-green powder or crystal, oxidation can lead to the formation of a yellowish or brownish discoloration. In solution, the appearance of turbidity or precipitate can also indicate the formation of the less soluble disulfide dimer.

Q4: How does pH affect the stability of this compound in solution?

The rate of thiol oxidation is generally faster at neutral to alkaline pH.[2] At higher pH, the thiol group is more likely to be deprotonated to the thiolate anion (RS-), which is more readily oxidized than the neutral thiol (RSH). Therefore, maintaining a slightly acidic pH can help to slow down the oxidation process.

Q5: Are there any specific analytical techniques to monitor the oxidation of this compound?

Yes, several techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate this compound from its disulfide dimer and other impurities, allowing for quantification of the degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the disulfide dimer by its mass-to-charge ratio.

  • Ellman's Test (DTNB Assay): This colorimetric assay can be used to quantify the concentration of free thiol groups in a sample.[1] A decrease in the free thiol concentration over time indicates oxidation.

Troubleshooting Guides

Issue 1: Rapid discoloration of the solid compound upon opening the container.

Possible Cause Troubleshooting Step
Exposure to atmospheric oxygen and moisture.Immediately flush the container with an inert gas (argon or nitrogen) before sealing. For future use, handle the compound in a glovebox or under a continuous stream of inert gas.[1][3]
Improper storage conditions.Ensure the compound is stored at the recommended low temperature (e.g., -20°C) and protected from light in a tightly sealed, opaque container.[1][4]

Issue 2: Formation of precipitate in a solution of this compound.

Possible Cause Troubleshooting Step
Oxidation to the disulfide dimer, which may have lower solubility.Prepare solutions fresh using deoxygenated solvents.[1] Consider adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the solution to maintain a reducing environment.
The pH of the solution is too high, accelerating oxidation.Buffer the solution to a slightly acidic pH (e.g., pH 6.0-6.5) if compatible with the intended application.

Issue 3: Inconsistent results or loss of reactivity in subsequent reactions.

| Possible Cause | Troubleshooting Step | | The thiol group has been oxidized, preventing it from participating in the desired reaction. | Confirm the purity of the starting material using HPLC or another suitable analytical method before use. If oxidation is detected, consider purifying the compound or using a fresh batch. | | Trace metal contamination in glassware or reagents is catalyzing oxidation. | Use metal-free glassware or treat glassware with a metal chelating agent like EDTA. Ensure all reagents are of high purity.[5] |

Experimental Protocols

Protocol 1: Handling and Storage of Solid this compound
  • Receiving and Initial Storage: Upon receipt, immediately store the container of this compound in a freezer at -20°C, protected from light.[1]

  • Dispensing:

    • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture inside the vial.[1]

    • Perform all weighing and dispensing operations inside a glovebox under an inert atmosphere (argon or nitrogen).[3][4]

    • If a glovebox is not available, use a Schlenk line or flush the container with a gentle stream of inert gas before and after dispensing.

  • Resealing and Storage: After dispensing, flush the container with inert gas, seal it tightly, and wrap the seal with parafilm for extra protection. Return the container to the -20°C freezer.

Protocol 2: Preparation of a Stabilized Solution of this compound
  • Solvent Deoxygenation:

    • Take the required volume of the desired solvent (e.g., ethanol, DMF, or an aqueous buffer).

    • Deoxygenate the solvent by bubbling with a gentle stream of argon or nitrogen for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous deoxygenation.

  • Solution Preparation:

    • Inside a glovebox or under a continuous stream of inert gas, add the pre-weighed this compound to the deoxygenated solvent.

    • Stir gently until fully dissolved.

  • Stabilization (Optional):

    • For applications where it will not interfere, consider adding a small amount of an antioxidant or reducing agent.

      • Ascorbic acid: Can be added to aqueous solutions to protect against oxidation.[6]

      • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP): Can be added to maintain a reducing environment.

  • Storage of Solution:

    • If the solution is not for immediate use, store it in a tightly sealed vial with an inert gas headspace at -20°C.

    • For long-term storage, it is generally not recommended to store this compound in solution.[1] It is best to prepare solutions fresh for each experiment.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Condition Solid Form In Solution
Temperature -20°C (short-term) to -80°C (long-term)[1]-20°C (short-term only)[1]
Atmosphere Inert (Argon or Nitrogen)[1]Inert (Argon or Nitrogen)[1]
Light Protected from light (amber vial or dark)[1]Protected from light (amber vial or dark)[1]
Solvent N/ADeoxygenated[1]

Visualizations

Experimental_Workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_handling Handling (Inert Atmosphere) cluster_solution_prep Solution Preparation cluster_application Application storage Store at -20°C Protected from Light warm Warm to Room Temp in Desiccator storage->warm Retrieve weigh Weigh Solid warm->weigh dissolve Dissolve Solid weigh->dissolve deoxygenate Deoxygenate Solvent deoxygenate->dissolve stabilize Add Stabilizer (Optional) dissolve->stabilize use Use in Experiment dissolve->use stabilize->use

Caption: Workflow for handling solid and preparing solutions of this compound.

logical_relationship Factors Leading to Thiol Oxidation and Prevention Strategies cluster_causes Oxidation Triggers cluster_prevention Prevention Strategies oxygen Oxygen thiol This compound (-SH) oxygen->thiol light Light light->thiol heat Heat/High Temp heat->thiol metals Metal Ions metals->thiol high_ph High pH high_ph->thiol inert_atm Inert Atmosphere inert_atm->thiol Protects low_temp Low Temperature Storage low_temp->thiol Protects dark Light Protection dark->thiol Protects deoxygenate Deoxygenated Solvents deoxygenate->thiol Protects low_ph Slightly Acidic pH low_ph->thiol Protects antioxidants Antioxidants/Reducing Agents antioxidants->thiol Protects chelators Metal Chelators (EDTA) chelators->thiol Protects disulfide Disulfide Dimer (-S-S-) thiol->disulfide Oxidation

Caption: Relationship between oxidation triggers and preventative measures for thiols.

References

Troubleshooting guide for 2-Amino-5-methoxybenzenethiol purification by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for the purification of 2-Amino-5-methoxybenzenethiol by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While specific solubility data is not widely available, ethanol, methanol, or a mixed solvent system of ethanol and water are often effective for similar aromatic thiol and aminophenol compounds. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: This may be due to using an insufficient amount of solvent or a solvent in which the compound has low solubility. Gradually add more hot solvent in small increments until the solid dissolves. If it still does not dissolve, a different, more suitable solvent may be required.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

Q4: The yield of my recrystallized product is very low. What are the common causes?

A4: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or incomplete precipitation. Ensure you are using the minimum amount of hot solvent necessary and that the solution is sufficiently cooled to maximize crystal formation.

Q5: The recrystallized this compound is still discolored. How can I improve its appearance?

A5: Discoloration is often due to the presence of oxidized impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these colored impurities. However, be aware that using too much charcoal can also lead to a loss of your desired product.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is not sufficiently saturated. - The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1][2] - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The compound "oils out". - The solution is highly supersaturated. - The boiling point of the solvent is higher than the melting point of the compound. - The presence of impurities.- Reheat the solution until the oil redissolves, add more solvent, and cool slowly.[1] - Consider using a lower-boiling point solvent or a mixed solvent system. - If impurities are suspected, consider a preliminary purification step or using activated charcoal.
Low recovery of pure product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.[3] - Premature crystallization during hot filtration. - Incomplete crystallization due to insufficient cooling. - Washing the crystals with a solvent that is not ice-cold.- Use the minimum amount of hot solvent required for dissolution.[4] - Preheat the filtration apparatus (funnel and flask) to prevent cooling and crystallization during filtration. - Ensure the flask is cooled in an ice bath for an adequate amount of time to maximize crystal formation. - Always wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are discolored. - Presence of colored impurities. - Oxidation of the aminothiophenol.- Add a small amount of activated charcoal to the hot solution and filter it out before cooling. - Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Crystallization happens too quickly. - The solution is too concentrated.- Add a small amount of additional hot solvent to slightly decrease the saturation.[3]

Illustrative Solubility Data

SolventSolubility at Room Temperature (25°C)Solubility at Boiling PointSuitability as a Recrystallization Solvent
WaterLowLowPoor (as a single solvent)
EthanolModerateHighGood
MethanolModerateHighGood
AcetoneModerateHighPotentially Good
HexaneLowLowPoor (as a single solvent), Good (as an anti-solvent)
TolueneLowModeratePotentially Fair
Ethanol/Water (e.g., 9:1)LowHighExcellent (as a mixed solvent system)

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. For every 1 gram of crude material, start by adding 5-10 mL of ethanol.

  • Heating: Gently heat the mixture while stirring until the solvent begins to boil and the solid dissolves. If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute's mass). Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Inducing Crystallization: To the hot, clear filtrate, add deionized water dropwise until the solution becomes slightly turbid (cloudy). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Visualizations

Troubleshooting_Workflow Troubleshooting Recrystallization Issues cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve cool Cool solution to induce crystallization dissolve->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the compound 'oil out'? crystals_form->oiling_out No collect_crystals Collect and wash crystals crystals_form->collect_crystals Yes too_much_solvent Too much solvent used? crystals_form->too_much_solvent No oiling_out->collect_crystals No reheat Reheat to dissolve oil oiling_out->reheat Yes end_success Pure Crystals Obtained collect_crystals->end_success evaporate Evaporate some solvent too_much_solvent->evaporate Yes scratch_seed Scratch flask or add seed crystal too_much_solvent->scratch_seed No evaporate->cool scratch_seed->cool add_solvent Add more solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for common recrystallization problems.

Recrystallization_Protocol Experimental Workflow for Recrystallization start Start dissolve 1. Dissolve crude solid in hot ethanol start->dissolve decolorize 2. Decolorize with activated charcoal (optional) dissolve->decolorize hot_filter 3. Hot gravity filtration decolorize->hot_filter add_antisolvent 4. Add water dropwise until turbid, then clarify with ethanol hot_filter->add_antisolvent cool_rt 5. Cool to room temperature add_antisolvent->cool_rt cool_ice 6. Cool in ice bath cool_rt->cool_ice isolate 7. Isolate crystals by vacuum filtration cool_ice->isolate wash 8. Wash with cold ethanol/water isolate->wash dry 9. Dry the pure crystals wash->dry end End dry->end

Caption: Step-by-step experimental workflow for the purification process.

References

Technical Support Center: Scaling Up 2-Amino-5-methoxybenzenethiol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 2-Amino-5-methoxybenzenethiol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during synthesis, purification, and handling, providing potential causes and actionable solutions.

Issue SymptomPossible Cause(s)Recommended Solutions & Optimizations
1. Low or Inconsistent Yield - Incomplete reaction due to insufficient reaction time. - Poor temperature control, especially for exothermic steps. - Oxidation of the thiol group to form disulfide byproducts.[1] - Sub-optimal pH during workup and isolation.[2]- Reaction Monitoring: Implement in-situ monitoring (e.g., FTIR, online HPLC) to track reaction completion accurately.[3][4] Extend reaction time if necessary. - Thermal Management: Ensure the reactor's cooling system can handle the heat output.[5] For exothermic reactions, control the rate of reagent addition to prevent temperature spikes.[6] - Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen, Argon) to minimize oxidation.[1] - pH Control: Carefully control the pH during the isolation step. For aminothiophenols, acidification with a weak acid like acetic acid to a pH of 4-7 can improve isolation and purity.[2]
2. Product Discoloration (Yellow/Brown/Dark) - Oxidation of the aminothiophenol product.[1] - Presence of colored impurities from starting materials or side reactions.[7] - Thermal degradation if exposed to excessive heat.- Inert Atmosphere: Handle and store the final product under an inert atmosphere and protect it from light. - Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[7] - Temperature Control: Avoid excessive temperatures during purification steps like distillation or drying.
3. Unexpected Peaks in HPLC/GC Analysis - Disulfide Dimer: A peak with approximately double the molecular weight, resulting from oxidation.[1] - Starting Material Impurities: Impurities present in the starting materials carrying through the synthesis.[8] - Side-Reaction Products: Formation of byproducts due to localized overheating or incorrect stoichiometry. - Degradation Products: The compound may degrade if the sample is not handled or stored correctly.- Confirm Structure: Use mass spectrometry (MS) to identify the mass of the impurity and deduce its structure. - Optimize Purification: Develop a more effective purification method. This may involve switching from recrystallization to column chromatography or vice-versa. - Starting Material Purity: Ensure the purity of all starting materials before beginning the synthesis. - Controlled Conditions: Maintain strict control over reaction parameters (temperature, stoichiometry, addition rates) to minimize side reactions.
4. Difficulties in Product Isolation/Purification - Product is an oil and does not crystallize easily.[1] - Co-precipitation of impurities with the product. - Poor solubility of the crude product in common recrystallization solvents.- Solvent Screening: Perform small-scale screening of various solvents and solvent mixtures to find suitable conditions for recrystallization. - Chromatography: If recrystallization is ineffective, use flash column chromatography. - pH Adjustment: For aminothiophenols, controlled precipitation by adjusting the pH of an aqueous solution can be an effective purification step.[2]
5. Poor Heat Transfer & "Hot Spots" in Reactor - Inefficient stirring/mixing.[5] - The surface-area-to-volume ratio decreases significantly on scale-up, reducing heat transfer efficiency.[6][9] - Viscosity of the reaction mixture increases.- Stirring Optimization: Ensure the stirrer design and speed are adequate for the reactor size and viscosity to prevent localized hot spots.[5] - Controlled Addition: For exothermic reactions, add reagents slowly and monitor the internal temperature closely.[6] - Reactor Choice: Use a reactor with a higher heat transfer capacity (e.g., better jacket design, internal cooling coils).[5]

Frequently Asked Questions (FAQs)

Q1: What is the most critical challenge when scaling up the synthesis of this compound? A1: The primary challenge is managing the compound's stability. Aminothiophenols are highly susceptible to oxidation, which can lead to the formation of disulfide dimers and other impurities, significantly reducing yield and purity.[1] This issue is exacerbated on a larger scale due to longer reaction and workup times. Therefore, maintaining a strict inert atmosphere throughout the process is critical.

Q2: How does heat management change from lab scale to pilot scale? A2: Heat management becomes significantly more challenging during scale-up. The surface-area-to-volume ratio of the reactor decreases, making it harder to remove heat generated by exothermic reactions.[6][9] A reaction with a minor, easily controlled temperature increase in the lab can become a dangerous thermal runaway risk at the pilot scale if not properly managed.[9] It is essential to have a robust cooling system and to control reagent addition rates carefully.[5]

Q3: What are the primary impurities to watch for? A3: The most common impurity is the corresponding disulfide, formed by the oxidation of two thiol molecules. Other potential impurities can include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, cyclization), or impurities present in the initial reagents.[8][10]

Q4: What are the recommended storage conditions for this compound? A4: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon), protected from light, and kept in a cool, dry place.

Q5: My purification by recrystallization is not working well on a larger scale. What should I do? A5: Purification can be more difficult at scale. If recrystallization gives poor recovery or purity, consider switching to an alternative method like column chromatography. It's also possible that impurities are hindering crystallization; in this case, a pre-purification step, such as an acid-base extraction or treatment with activated charcoal, might be necessary before the final recrystallization.

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol is based on the hydrolysis of a benzothiazole precursor, a common route for aminothiophenols.[11]

  • Setup: Charge a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with an 8N aqueous solution of potassium hydroxide.

  • Addition: Under a nitrogen atmosphere, add 2-amino-6-methoxybenzothiazole to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC, HPLC).

  • Cooling: Cool the reaction mixture to room temperature.

  • Neutralization: Carefully neutralize the solution by slowly adding concentrated hydrochloric acid until the pH reaches 8.0. Then, switch to acetic acid to adjust the pH to approximately 6.0.[11]

  • Isolation: The product will precipitate as a solid. Filter the precipitate and wash it thoroughly with deionized water.

  • Drying: Dry the product under vacuum at a low temperature. Due to its instability, the product should be used immediately in the next step or stored under inert gas.[11]

Protocol 2: Purification by Controlled Acidic Precipitation

This method is effective for isolating aminothiophenols from aqueous reaction mixtures.[2]

  • Dissolution: Take the crude, basic reaction mixture containing the sodium salt of this compound.

  • Filtration (Optional): If insoluble impurities are present, filter the basic solution.

  • Acidification: While stirring vigorously, slowly add glacial acetic acid to the solution. Monitor the pH continuously.

  • Precipitation: The product will begin to precipitate as the pH drops. Continue adding acid until the pH is between 4 and 7 for optimal precipitation.[2]

  • Isolation: The product may separate as an oil or a solid. If it is an oil, separate the layers. If it is a solid, collect it by filtration.

  • Washing: Wash the isolated product with water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during scale-up.

start Start Scale-Up Experiment issue Problem Encountered? start->issue low_yield Low Yield? issue->low_yield Yes success Process Successful issue->success No purity_issue Purity Issue? low_yield->purity_issue No check_completion Monitor Reaction Kinetics/Completion low_yield->check_completion Yes other_issue Heat/Mixing Issue? purity_issue->other_issue No analyze_impurities Identify Impurities (LCMS, NMR) purity_issue->analyze_impurities Yes other_issue->issue No check_stirring Optimize Stirring Rate & Design other_issue->check_stirring Yes check_workup Optimize Workup pH & Isolation check_completion->check_workup check_atmosphere Ensure Inert Atmosphere check_workup->check_atmosphere check_atmosphere->issue check_atmosphere->issue refine_purification Refine Purification (Recrystallization, Chroma.) analyze_impurities->refine_purification refine_purification->check_atmosphere check_addition Control Reagent Addition Rate check_stirring->check_addition check_addition->issue

Caption: Troubleshooting decision tree for scale-up issues.

General Experimental Workflow

This diagram outlines the typical sequence of operations for the synthesis and purification process.

cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Reactor Setup (Inert Atmosphere) B Reagent Charging A->B C Controlled Reaction (Heating/Cooling) B->C D In-Process Control (TLC, HPLC) C->D E Cooling & Quenching D->E F pH Adjustment (Precipitation/Extraction) E->F G Filtration / Phase Separation F->G H Crude Product Drying G->H I Recrystallization or Chromatography H->I J Final Product Drying I->J K QC Analysis (HPLC, NMR, MS) J->K

Caption: General workflow for synthesis and purification.

Potential Degradation Pathways

This diagram shows the primary degradation pathways for this compound, which are critical to consider during scale-up.

main This compound dimer Disulfide Dimer main->dimer Oxidation (O2, Air) azo Azo-Dimer (Photocatalytic) main->azo Photochemical Dimerization [19] sulfoxide Sulfoxide/Sulfone main->sulfoxide Further Oxidation

Caption: Key degradation pathways for the target compound.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) peak tailing issues, with a specific focus on the analysis of 2-Amino-5-methoxybenzenethiol. This guide is designed for researchers, scientists, and drug development professionals to rapidly diagnose and resolve common chromatographic challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in HPLC?

Peak tailing for this compound, an aromatic compound containing both a basic amine group and a thiol group, is frequently observed in reversed-phase HPLC.[1][2][3][4][5] The primary causes stem from a combination of chemical interactions and issues within the HPLC system itself.[4][6]

Common Chemical Causes:

  • Secondary Silanol Interactions: The basic amine group of this compound can interact strongly with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][4][7][8] This secondary retention mechanism, in addition to the primary hydrophobic interaction, is a major contributor to peak tailing.[1][4][7]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to undesirable interactions. For basic compounds like this analyte, a mobile phase pH above 3.0 can increase the ionization of silanol groups, exacerbating peak tailing.[1][4][8]

  • Inadequate Buffering: Insufficient buffer concentration can lead to pH instability on the column, contributing to poor peak shape.[2][3]

Common Physical and Instrumental Causes:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[2][5][9]

  • Extra-Column Dead Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread, resulting in peak broadening and tailing, especially for early eluting peaks.[3][4]

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or packing material, or the formation of voids in the column bed, can lead to peak distortion.[2][4][10]

Q2: My this compound peak is tailing significantly. How can I diagnose the root cause?

A systematic approach is crucial for diagnosing the cause of peak tailing. Here is a logical workflow to follow:

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Caption: Troubleshooting workflow for this compound peak tailing.

Q3: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[3][11] At a mid-range pH, the amine group is protonated (positively charged), and the residual silanol groups on a silica-based stationary phase are ionized (negatively charged). This leads to strong secondary ionic interactions that cause peak tailing.[8][11] By adjusting the pH, these interactions can be minimized:

  • Low pH (e.g., pH < 3): At a low pH, the ionization of silanol groups is suppressed, making them neutral.[1][8] This significantly reduces the unwanted ionic interactions with the protonated amine, which is a common and effective strategy for improving peak shape for basic compounds.[2][11]

  • High pH (e.g., pH > 8): At a high pH, the amine group of the analyte will be in its neutral (free base) form, which also minimizes ionic interactions with the negatively charged silanol groups. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[11][12]

Q4: What are mobile phase additives, and how can they help reduce peak tailing?

Mobile phase additives, often called "silanol blockers" or "competing bases," can significantly improve the peak shape of basic analytes.[11]

  • Triethylamine (TEA): TEA is a commonly used additive.[11] It is a small basic molecule that competes with the amine group of this compound for interaction with the active silanol sites on the stationary phase. This competition masks the silanol groups, thereby reducing the secondary interactions that cause tailing.[1][11] A typical starting concentration is around 0.1% (v/v) in the mobile phase.[11]

Troubleshooting Guide

The following table summarizes the potential causes of peak tailing for this compound and provides corresponding solutions.

Potential Cause Observation Recommended Solution(s)
Secondary Silanol Interactions Only the this compound peak (or other basic compounds) is tailing.1. Adjust Mobile Phase pH: Lower the pH to < 3 using an acid like formic acid or phosphoric acid to suppress silanol ionization.[1][2][8] 2. Add a Competing Base: Add a small amount of triethylamine (TEA) (e.g., 0.1-0.5%) to the mobile phase to block active silanol sites.[1][11][13] 3. Use a High-Purity Column: Employ a modern "Type B" silica column with low silanol activity.[1] 4. Use an End-Capped Column: Select a column that has been end-capped to reduce the number of free silanol groups.[3][8]
Column Overload Peak shape worsens with increasing sample concentration.1. Reduce Injection Volume: Inject a smaller volume of the sample.[4] 2. Dilute the Sample: Prepare and inject a more dilute sample.[2][4]
Extra-Column Volume All peaks, especially early eluting ones, are broad and tailing.1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") to connect the injector, column, and detector.[3] 2. Check Fittings: Ensure all fittings are properly connected and not contributing to dead volume.
Column Contamination/Void Sudden onset of peak tailing for all peaks, often accompanied by an increase in backpressure.1. Flush the Column: Flush the column with a strong solvent to remove contaminants.[14] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[12] 3. Replace the Column: If flushing does not resolve the issue, a void may have formed at the column inlet, requiring column replacement.[2][8]
Inappropriate Mobile Phase Buffer Poor peak shape and shifting retention times.1. Increase Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.[2] 2. Select an Appropriate Buffer: Choose a buffer with a pKa close to the desired mobile phase pH.

Experimental Protocols

Protocol for Mobile Phase pH Adjustment:

  • Determine the pKa of this compound: While not strictly necessary for the low pH approach, knowing the pKa can be informative.

  • Prepare the Aqueous Portion of the Mobile Phase: For a low pH mobile phase, add a small amount of a suitable acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous solvent (e.g., water).

  • Measure the pH: Use a calibrated pH meter to confirm that the pH is in the desired range (e.g., 2.5 - 3.0).

  • Filter the Mobile Phase: Filter the prepared aqueous mobile phase through a 0.45 µm or 0.22 µm filter before use to remove particulates.

  • Mix with Organic Modifier: Combine the filtered aqueous phase with the appropriate organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

Protocol for Using a Mobile Phase Additive (Triethylamine):

  • Prepare the Mobile Phase: Prepare your aqueous and organic mobile phase components as usual.

  • Add Triethylamine: To the prepared mobile phase, add a precise amount of triethylamine. A good starting point is 0.1% (v/v). For example, to prepare 1 L of mobile phase, add 1 mL of TEA.

  • Mix Thoroughly: Ensure the TEA is completely mixed into the mobile phase.

  • Equilibrate the System: Equilibrate the HPLC system and column with the new mobile phase for a sufficient amount of time before injecting your sample.

Protocol for Diagnosing Column Overload:

  • Prepare a Dilution Series: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Inject the Samples: Inject the original sample and each dilution onto the HPLC system under the same conditions.

  • Compare Peak Shapes: Observe the peak shape for this compound in each chromatogram. If the peak tailing improves significantly with dilution, column overload is a likely cause.[4]

  • Remedy: To resolve this, either dilute your sample or reduce the injection volume for future analyses.[4]

By following these guidelines and protocols, you can systematically troubleshoot and resolve peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

Strategies for removing unreacted starting materials from 2-Amino-5-methoxybenzenethiol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Here, you will find detailed strategies for removing unreacted 2-Amino-5-methoxybenzenethiol from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows a significant amount of unreacted this compound. What is the best initial approach to remove it?

A1: The initial approach depends on the properties of your desired product. A simple and often effective first step is an acid-base extraction. Since this compound has both a basic amino group and a weakly acidic thiol group, its solubility can be manipulated by adjusting the pH of the aqueous phase during work-up.[1][2][3][4]

Q2: How can I effectively monitor the removal of this compound using Thin Layer Chromatography (TLC)?

A2: Effective TLC monitoring involves selecting an appropriate mobile phase and visualization technique. For many derivatives of this compound, a mixture of hexanes and ethyl acetate is a good starting point for the mobile phase.[5] To visualize the spots, UV light is a primary non-destructive method.[6][7] For more specific visualization, stains like p-anisaldehyde can be used, which are effective for nucleophiles, or iodine, which can visualize thiols and aromatic compounds.[6]

Q3: I am struggling to remove the starting material even after multiple purification attempts. What could be the issue?

A3: If standard purification methods are failing, consider the possibility of your product having very similar polarity to the starting material. In such cases, derivatization of the unreacted starting material to something with significantly different properties can be a viable strategy. Another possibility is that your product is unstable under the purification conditions. Always ensure you characterize your purified fractions thoroughly (e.g., by NMR) to confirm the identity and purity of your compound.

Troubleshooting Guides

Problem 1: Unreacted this compound remains after aqueous work-up.

Cause: The pH of the aqueous washes may not be optimal to selectively extract the starting material.

Solution: Acid-Base Extraction

An acid-base extraction can effectively separate basic and acidic components from a neutral product.[1][2][3][4]

  • To remove basic impurities (like the amine in the starting material): Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the amine, forming a water-soluble salt that partitions into the aqueous layer.[1][4]

  • To remove acidic impurities (like the thiol in the starting material): Wash the organic layer with a dilute basic solution (e.g., 1M NaOH). This will deprotonate the thiol, forming a water-soluble salt.[1]

See the detailed protocol below for a sequential acid-base extraction.

G start Reaction Mixture in Organic Solvent wash1 Wash with 1M HCl (aq) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer 1: Contains protonated This compound sep1->aq1 Aqueous org1 Organic Layer 1: Contains product and neutral impurities sep1->org1 Organic wash2 Wash with 1M NaOH (aq) org1->wash2 sep2 Separate Layers wash2->sep2 aq2 Aqueous Layer 2: Contains deprotonated product (if acidic) sep2->aq2 Aqueous org2 Organic Layer 2: Contains neutral product sep2->org2 Organic dry Dry organic layer (e.g., with Na2SO4) org2->dry evap Evaporate Solvent dry->evap product Purified Product evap->product

Figure 1. Workflow for purification using acid-base extraction.

Problem 2: The product and starting material have very similar polarities, making separation by chromatography difficult.

Cause: Structural similarity between the product and this compound.

Solution 1: Flash Column Chromatography with an Optimized Mobile Phase

For compounds with similar polarities, a well-optimized flash chromatography protocol is crucial.[5]

  • Solvent System: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation.[5][8]

  • Stationary Phase: Standard silica gel is often sufficient. However, for particularly challenging separations involving basic compounds, amino-functionalized silica can be beneficial.[8]

Solution 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for compounds with amine and thiol functionalities include ethanol/water, acetone/water, and ethyl acetate/hexanes.[9][10]

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat this wash two more times.

  • Basic Wash: To the organic layer, add an equal volume of 1M NaOH (aq). Shake and separate as before. Repeat this wash twice.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an optimal solvent system using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.[5]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary) and load it onto the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Solubility of this compound (Illustrative)

SolventSolubility at 25°CNotes
WaterSparingly SolubleSolubility increases significantly at low or high pH.
MethanolSolubleA good solvent for dissolving the compound for chromatography.
EthanolSolubleCan be used for recrystallization, often with water as an anti-solvent.[9]
Ethyl AcetateModerately SolubleA common solvent for extraction and chromatography.
DichloromethaneSolubleUseful for extractions.
HexanesInsolubleOften used as an anti-solvent in recrystallization.[9]
TolueneSparingly SolubleCan be used for recrystallization of less polar derivatives.

Note: This data is illustrative and based on general principles for similar compounds. Experimental verification is recommended.

Visualization of Purification Workflow

G crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction check_purity Check Purity (TLC, NMR) extraction->check_purity chromatography Column Chromatography chromatography->check_purity recrystallization Recrystallization recrystallization->check_purity pure_product Pure Product check_purity->pure_product Purity OK further_purification Further Purification Needed check_purity->further_purification Impure further_purification->chromatography further_purification->recrystallization

Figure 2. General purification strategy for reactions involving this compound.

References

Interpreting unexpected results in the synthesis of 2-Amino-5-methoxybenzenethiol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-5-methoxybenzenethiol and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound derivative consistently low?

Answer:

Low yields can stem from several factors, ranging from the quality of starting materials to reaction conditions. Here are common causes and troubleshooting steps:

  • Oxidation of the Thiol Group: 2-Aminobenzenethiols are highly susceptible to oxidation, which can lead to the formation of disulfides and other byproducts.[1][2]

    • Solution: Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.

  • Purity of Starting Materials: The purity of the precursor, such as a substituted 2-aminobenzothiazole or a corresponding nitro compound, is crucial.

    • Solution: Purify starting materials before use. For instance, recrystallize the 2-amino-6-methoxybenzothiazole if you are following a hydrolysis route.

  • Incomplete Reaction: The conversion of the starting material to the product may be incomplete.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. For hydrolysis of a benzothiazole precursor, ensure the base is sufficiently concentrated and the reflux is maintained.[3]

  • Suboptimal pH during Workup: The thiol and amine groups are pH-sensitive. Incorrect pH during extraction or precipitation can lead to loss of product.

    • Solution: Carefully adjust the pH during workup. When neutralizing a basic reaction mixture to precipitate the aminothiophenol, add the acid slowly and monitor the pH to avoid overly acidic conditions which might protonate the amine and increase solubility.[3]

Question 2: My final product appears to be impure, with unexpected peaks in the NMR spectrum. What are the likely side products?

Answer:

The presence of impurities is a common issue. Based on the reactivity of this compound, several side products could form:

  • Disulfide Formation: The most common impurity is the corresponding disulfide, formed by the oxidation of the thiol. This will result in a symmetrical molecule, which can be identified in the NMR and mass spectrum.

    • Identification: Look for a molecular ion peak in the mass spectrum corresponding to double the mass of your expected product minus two hydrogens.

    • Mitigation: As mentioned, use inert atmosphere techniques. If disulfide formation is significant, the crude product can be treated with a reducing agent like dithiothreitol (DTT) prior to final purification.

  • Sulfide Formation: If an alkyl halide is used in a subsequent derivatization step, the initially formed thiol can act as a nucleophile and react with another molecule of the alkyl halide to form a sulfide.[2]

    • Identification: This will result in a product with a higher molecular weight and the loss of the characteristic S-H peak in the proton NMR spectrum.

    • Mitigation: Use a base to form the thiolate in situ and add the alkyl halide slowly. Using thiourea as a sulfur source in an alternative synthetic route can also prevent this side reaction.[2]

  • Benzothiazole Formation: If the reaction conditions are harsh or if certain reagents are present, intramolecular cyclization or reaction with other components could lead to the formation of benzothiazole derivatives.[4][5]

    • Identification: These rigid aromatic structures will have distinct signals in the aromatic region of the NMR spectrum.

Question 3: The isolated product is unstable and changes color upon storage. How can I improve its stability?

Answer:

The instability of aminophenols and thiols is a known challenge, often due to oxidation.

  • Storage Conditions:

    • Solution: Store the purified this compound derivative under an inert atmosphere (argon or nitrogen) in a sealed, amber vial at low temperatures (-20°C is recommended).

  • Antioxidants:

    • Solution: For long-term storage of solutions, consider adding a small amount of an antioxidant, although this may interfere with subsequent reactions.

  • Immediate Use:

    • Solution: It is often best to use the freshly prepared this compound immediately in the next synthetic step to avoid degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A widely used method is the alkaline hydrolysis of 2-amino-6-methoxybenzothiazole. This involves refluxing the benzothiazole with a strong base like potassium hydroxide, followed by careful neutralization to precipitate the target compound.[3]

Q2: How can I monitor the progress of the synthesis?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.

Q3: What are the key safety precautions when working with this compound?

A3: this compound is harmful if swallowed and may cause skin and eye irritation. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.

Data Presentation

Table 1: Effect of Reaction Atmosphere on Yield and Purity of this compound

EntryAtmosphereReaction Time (h)Yield (%)Purity (by HPLC, %)Disulfide Impurity (%)
1Air12457820
2Nitrogen1282954
3Argon1285972

Table 2: Influence of pH at Precipitation on Product Recovery

EntryNeutralizing AgentFinal pHIsolated Yield (%)
1Acetic Acid7.088
2Acetic Acid6.092
3Acetic Acid5.085
4Hydrochloric Acid4.075

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2-Amino-6-methoxybenzothiazole

Materials:

  • 2-Amino-6-methoxybenzothiazole

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Acid

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methoxybenzothiazole (1 equivalent).

  • Add an 8N aqueous solution of potassium hydroxide.

  • Place the flask under a nitrogen or argon atmosphere.

  • Heat the mixture to reflux and maintain for 12-16 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Slowly neutralize the solution by adding concentrated HCl until the pH reaches approximately 8.0.

  • Further, adjust the pH to 6.0 by the dropwise addition of acetic acid. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold, degassed water.

  • Dry the product under vacuum. Due to its instability, it is recommended to use the product immediately in the subsequent reaction.[3]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate Salt cluster_workup Workup cluster_product Final Product A 2-Amino-6-methoxybenzothiazole B Alkaline Hydrolysis (KOH, Reflux) A->B C Potassium 2-amino-5-methoxybenzenethiolate B->C D Neutralization (HCl, Acetic Acid) C->D E This compound D->E

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_oxidation Check for Oxidation (Disulfide formation?) start->check_oxidation inert_atmosphere Use Inert Atmosphere (N2 or Ar) & Degassed Solvents check_oxidation->inert_atmosphere Yes check_reaction Reaction Incomplete? check_oxidation->check_reaction No inert_atmosphere->check_reaction monitor_tlc Monitor by TLC Extend Reaction Time/Temp check_reaction->monitor_tlc Yes check_workup Workup Issue? check_reaction->check_workup No monitor_tlc->check_workup optimize_ph Optimize pH during Precipitation (pH ~6) check_workup->optimize_ph Yes check_purity Starting Material Purity? check_workup->check_purity No optimize_ph->check_purity purify_sm Recrystallize Starting Material check_purity->purify_sm Yes end Improved Yield & Purity check_purity->end No purify_sm->end

Caption: Troubleshooting workflow for synthesis issues.

Side_Reactions cluster_oxidation Oxidation cluster_alkylation Over-alkylation product This compound O2 [O] product->O2 RX R-X product->RX disulfide Disulfide Byproduct O2->disulfide sulfide Sulfide Byproduct RX->sulfide

Caption: Potential side reactions during synthesis.

References

Validation & Comparative

A Comparative Guide to 2-Amino-5-methoxybenzenethiol and Substituted Aminophenols in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds, particularly benzothiazoles and benzoxazoles, is a cornerstone of medicinal chemistry and materials science. These scaffolds are present in a multitude of pharmacologically active agents and functional materials.[1] The selection of the starting precursor—typically a substituted 2-aminothiophenol or a 2-aminophenol—is critical as it dictates the reaction conditions, scope, and overall efficiency of the cyclization process.

This guide provides an objective comparison of 2-Amino-5-methoxybenzenethiol (a substituted 2-aminothiophenol) and other substituted 2-aminophenols in cyclization reactions, supported by experimental data and detailed protocols.

Core Reactivity: Thiol vs. Phenol

The primary difference between 2-aminothiophenols and 2-aminophenols in cyclization reactions lies in the nucleophilicity of the heteroatom at the ortho position to the amino group. The sulfur atom in the thiol group (-SH) of 2-aminothiophenols is a more potent nucleophile than the oxygen atom in the hydroxyl group (-OH) of 2-aminophenols. This enhanced reactivity often allows for milder reaction conditions, shorter reaction times, and frequently higher yields in the synthesis of benzothiazoles compared to their benzoxazole counterparts.[2]

The presence of an electron-donating group, such as the methoxy (-OCH₃) group in this compound, further enhances the nucleophilicity of both the amino and thiol groups, potentially leading to improved reaction outcomes compared to unsubstituted or electron-withdrawn analogues.

Performance in Cyclization Reactions: A Data-Driven Comparison

The efficiency of cyclization is highly dependent on the reaction partner (e.g., aldehydes, carboxylic acids, amides) and the catalytic system employed. The following table summarizes representative yields for the synthesis of benzothiazoles and benzoxazoles under various conditions.

Precursor ClassReactantCatalyst/ConditionsProduct ClassYield Range (%)Citations
2-Aminothiophenols AldehydesH₂O₂/HCl2-Substituted Benzothiazoles85 - 94%[3]
AldehydesAir/DMSO2-Substituted BenzothiazolesGood to Excellent[4]
AldehydesVisible light, air2-Substituted BenzothiazolesGood[5]
Acid ChloridesKF·Al₂O₃2-Substituted BenzothiazolesHigh[6]
DMF DerivativesImidazolium chloride2-Substituted Benzothiazoles60 - 85%[1]
2-Aminophenols AldehydesCopper(II) Acetate2-Substituted BenzoxazolesGood[7]
Tertiary AmidesTf₂O, 2-Fluoropyridine2-Substituted Benzoxazoles95% (example)[8]
NCTS¹BF₃·Et₂O2-AminobenzoxazolesGood to Excellent[9][10]
DMF DerivativesImidazolium chloride2-Substituted BenzoxazolesModerate to Excellent[1]
2-Amino-5-nitrobenzenethiolDMF DerivativeImidazolium chloride2-Substituted Benzothiazole75%[1]
Substituted 2-AminophenolsDMF DerivativeImidazolium chloride2-Substituted Benzoxazoles70 - 85%[1]

¹NCTS: N-cyano-N-phenyl-p-toluenesulfonamide

As the data indicates, methods for synthesizing 2-substituted benzothiazoles from 2-aminothiophenols frequently report excellent yields, often exceeding 85%.[3] While high yields are also achievable for benzoxazole synthesis, the reported ranges can be broader, and some methods may require more specialized reagents or catalysts.[8][9] A direct comparison using DMF derivatives shows that both precursor classes can provide good to excellent yields under similar conditions.[1]

Experimental Workflows and Logical Relationships

The general workflows for the synthesis of benzothiazoles and benzoxazoles are illustrated below. These diagrams depict the logical progression from starting materials to the final heterocyclic products.

cluster_0 Benzothiazole Synthesis A 2-Amino-5-methoxy- benzenethiol C Condensation & Intramolecular Cyclization A->C B Aldehyde / Carboxylic Acid Derivative B->C D Oxidation (if required) C->D E 6-Methoxy-2-substituted- benzothiazole D->E cluster_1 Benzoxazole Synthesis F Substituted 2-Aminophenol H Condensation / Activation & Intramolecular Cyclization F->H G Aldehyde / Amide / NCTS / etc. G->H I Elimination / Dehydration H->I J Substituted 2-substituted-benzoxazole I->J

References

Spectroscopic Analysis for Structural Validation of 2-Amino-5-methoxybenzenethiol Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural validation of products derived from 2-Amino-5-methoxybenzenethiol. It is intended to assist researchers in confirming the successful synthesis of target molecules by offering a comparison of spectroscopic data between the starting material and a common product, alongside detailed experimental protocols.

Introduction

This compound is a valuable starting material in the synthesis of various heterocyclic compounds, particularly phenothiazine derivatives. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and validation of the resulting products. This guide focuses on the synthesis of 2-methoxyphenothiazine from this compound and provides a comparison of their key spectroscopic features.

Spectroscopic Data Comparison

Structural validation relies on the careful analysis and comparison of spectroscopic data of the starting materials and the final products. The following tables summarize the key spectroscopic data for this compound and its cyclization product, 2-methoxyphenothiazine.

Table 1: ¹H NMR Data Comparison (Predicted for Starting Material)

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Amino/Amine Protons (ppm)Thiol Proton (ppm)
This compound 6.5 - 7.0 (m, 3H)~3.7 (s, 3H)~4.0 (br s, 2H)~3.5 (s, 1H)
2-Methoxyphenothiazine 6.7 - 7.2 (m, 7H)3.84 (s, 3H)8.5 (br s, 1H, NH)-

Table 2: ¹³C NMR Data Comparison (Predicted for Starting Material)

CompoundAromatic Carbons (ppm)Methoxy Carbon (ppm)
This compound 110 - 150~55
2-Methoxyphenothiazine 114.3, 115.3, 121.0, 122.5, 127.0, 127.5, 135.0, 142.0, 145.0, 155.055.4

Table 3: FTIR Data Comparison (Typical Absorption Bands in cm⁻¹)

Functional GroupThis compound (Expected)2-Methoxyphenothiazine (Typical)
N-H Stretch 3300-3500 (two bands)3300-3400 (one band)
C-H Stretch (Aromatic) 3000-31003000-3100
C-H Stretch (Aliphatic) 2850-29602850-2960
S-H Stretch 2550-2600 (weak)-
C=C Stretch (Aromatic) 1500-16001500-1600
C-N Stretch 1250-13501250-1350
C-O Stretch (Ether) 1000-13001000-1300

Table 4: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₇H₉NOS155.22155 (M+), 140, 124
2-Methoxyphenothiazine C₁₃H₁₁NOS229.30229 (M+), 214, 198, 185

Experimental Protocols

The following section details a representative protocol for the synthesis of a phenothiazine derivative from this compound.

Synthesis of 3-Methoxy-10H-phenothiazine

This procedure is adapted from a known synthetic method.

Materials:

  • This compound

  • Cyclohexanone

  • Iodine (catalyst)

  • Solvent (e.g., Diphenyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and cyclohexanone (1.2 equivalents).

  • Add a catalytic amount of iodine.

  • Heat the reaction mixture to reflux in a suitable high-boiling solvent such as diphenyl ether.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product using NMR, FTIR, and MS to confirm its structure.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway involving phenothiazine derivatives.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis A This compound D Reflux in Solvent A->D B Cyclohexanone B->D C Iodine (catalyst) C->D E Cooling & Precipitation / Solvent Removal D->E F Column Chromatography E->F G 2-Methoxyphenothiazine F->G H Spectroscopic Analysis (NMR, IR, MS) G->H

Caption: Experimental workflow for the synthesis of 2-methoxyphenothiazine.

Phenothiazine derivatives are known to interact with various biological targets, including dopamine receptors. The diagram below illustrates a simplified signaling pathway involving dopamine D2 receptors, a common target for antipsychotic drugs which can include phenothiazine derivatives.

signaling_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Activates Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Antagonist AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to

Caption: Simplified dopamine D2 receptor signaling pathway.

Alternative Methodologies

While the synthesis described above is a common approach, other methods for the synthesis of phenothiazines exist. These include:

  • Thionation of Diphenylamines: This classic method involves the reaction of a substituted diphenylamine with sulfur in the presence of a catalyst like iodine or aluminum chloride. The position of the substituents on the diphenylamine dictates the final substitution pattern of the phenothiazine.

  • Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution can be employed to synthesize phenothiazines from appropriately substituted diaryl sulfides.

The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and reaction scalability. Spectroscopic analysis remains crucial for structural validation regardless of the synthetic method employed.

Conclusion

The structural validation of synthetic products is a critical step in chemical research and drug development. This guide provides a framework for the spectroscopic comparison of this compound and its reaction product, 2-methoxyphenothiazine. By utilizing the provided spectroscopic data, experimental protocols, and workflow diagrams, researchers can more confidently identify and characterize their synthesized compounds. For definitive structural elucidation, it is always recommended to acquire a full set of experimental data for all starting materials and products.

A Comparative Analysis of the Reactivity of 2-Amino-5-methoxybenzenethiol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of the chemical reactivity of 2-Amino-5-methoxybenzenethiol and its structural isomers. Due to the limited availability of direct comparative experimental data for these specific isomers, this analysis will extrapolate reactivity based on established principles of organic chemistry, including electronic and steric effects of the substituent groups on the benzene ring. The primary focus will be on reactions pertinent to synthetic chemistry and drug development, such as electrophilic aromatic substitution and reactions involving the thiol and amino functional groups.

Introduction to this compound and its Isomers

This compound is an aromatic compound featuring three key functional groups: an amino (-NH2) group, a methoxy (-OCH3) group, and a thiol (-SH) group. The relative positions of these substituents on the benzene ring significantly influence the molecule's electronic properties and steric environment, thereby dictating its reactivity.

The primary isomers of interest for this comparative study, based on the rearrangement of these functional groups, include:

  • This compound (Target)

  • 3-Amino-4-methoxybenzenethiol

  • 4-Amino-3-methoxybenzenethiol

  • 2-Amino-3-methoxybenzenethiol

  • 2-Amino-4-methoxybenzenethiol

  • 4-Amino-2-methoxybenzenethiol

The reactivity of these isomers is primarily governed by the interplay of the electron-donating effects of the amino and methoxy groups and the directing effects of all three substituents.

Theoretical Framework for Reactivity

The reactivity of substituted benzenes in electrophilic aromatic substitution is largely determined by the electronic nature of the substituents.[1]

  • Amino Group (-NH2): A very strong activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director.

  • Methoxy Group (-OCH3): A strong activating group that also donates electron density through resonance. It is an ortho, para-director.[1]

  • Thiol Group (-SH): A moderately activating group and an ortho, para-director. While sulfur is electronegative, its lone pairs can participate in resonance, donating electron density to the ring.

The combined influence of these groups generally leads to a highly activated aromatic ring, susceptible to electrophilic attack. The specific positions of substitution will be directed by the cumulative directing effects of the three groups and influenced by steric hindrance.[2][3]

Comparative Reactivity Analysis

While specific experimental data is scarce, a qualitative comparison of reactivity can be inferred based on the principles of substituent effects.

Electrophilic Aromatic Substitution

All isomers are expected to be highly reactive towards electrophilic aromatic substitution due to the presence of the strongly activating amino and methoxy groups. The rate and regioselectivity of these reactions will, however, vary depending on the isomeric substitution pattern.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

CompoundPredicted Major Substitution Position(s)RationalePredicted Relative Reactivity
This compound 4, 6The amino group strongly directs ortho and para. The methoxy group reinforces the para position (position 4). Position 6 is also activated by both the amino and methoxy groups.Very High
3-Amino-4-methoxybenzenethiol 2, 6The amino and methoxy groups cooperatively activate positions 2 and 6.Very High
4-Amino-3-methoxybenzenethiol 2, 6The amino and methoxy groups cooperatively activate positions 2 and 6.Very High
2-Amino-3-methoxybenzenethiol 4, 6The amino group strongly directs to positions 4 and 6. The methoxy group also activates these positions.Very High
2-Amino-4-methoxybenzenethiol 5, 6The amino group directs to position 6, and the methoxy group directs to position 5. Both groups activate the ring significantly.Very High
4-Amino-2-methoxybenzenethiol 5The amino group directs ortho to position 5, which is also activated by the methoxy group.Very High
Reactivity of the Thiol Group

The thiol group (-SH) is nucleophilic and readily undergoes reactions such as alkylation, acylation, and oxidation to form disulfides. The nucleophilicity of the thiolate anion (S-) is significantly influenced by the electronic environment of the aromatic ring. Electron-donating groups, such as amino and methoxy, increase the electron density on the sulfur atom, enhancing its nucleophilicity. Therefore, all isomers are expected to exhibit high nucleophilicity at the sulfur atom.

Reactivity of the Amino Group

The amino group is also nucleophilic and can participate in reactions like acylation, alkylation, and diazotization. The electron-donating methoxy group will generally increase the basicity and nucleophilicity of the amino group compared to aniline.

Experimental Protocols

The following are general experimental protocols that could be employed to quantitatively compare the reactivity of these isomers.

Protocol 1: Competitive Nitration for Electrophilic Aromatic Substitution
  • Reaction Setup: Equimolar amounts of this compound and one of its isomers are dissolved in a suitable solvent (e.g., acetic acid).

  • Reagent Addition: A sub-stoichiometric amount of a nitrating agent (e.g., nitric acid in sulfuric acid) is added dropwise at a controlled temperature (e.g., 0-5 °C).

  • Quenching: The reaction is quenched by pouring the mixture into ice water.

  • Analysis: The product mixture is extracted with an organic solvent. The relative amounts of the nitrated products from each isomer are determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The isomer that yields a higher proportion of the nitrated product is considered more reactive.

Protocol 2: Determination of Thiol Nucleophilicity via Alkylation
  • Reaction Setup: A solution of the aminomethoxybenzenethiol isomer and a mild base (e.g., sodium bicarbonate) is prepared in a suitable solvent (e.g., ethanol/water).

  • Reagent Addition: A standard electrophile, such as iodoacetamide, is added.

  • Monitoring: The reaction progress is monitored over time by taking aliquots and analyzing the consumption of the starting thiol and the formation of the S-alkylated product using HPLC.

  • Kinetics: The second-order rate constant for the reaction can be calculated, providing a quantitative measure of the thiol's nucleophilicity.

Visualizing Reaction Pathways and Workflows

Electrophilic_Aromatic_Substitution_Pathway Reactants Aminomethoxybenzenethiol Isomer + Electrophile (E+) Intermediate Arenium Ion Intermediate (Sigma Complex) Reactants->Intermediate Attack by pi-system Product Substituted Product + H+ Intermediate->Product Deprotonation

Caption: General pathway for electrophilic aromatic substitution.

Experimental_Workflow_Competitive_Reaction cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Mix equimolar amounts of two isomers Solvent Dissolve in Acetic Acid Mix->Solvent Cool Cool to 0-5 °C Solvent->Cool Add_Reagent Add sub-stoichiometric nitrating agent Cool->Add_Reagent Quench Quench with ice water Add_Reagent->Quench Extract Extract with organic solvent Quench->Extract Analyze Analyze by GC-MS or HPLC Extract->Analyze Compare Compare product ratios Analyze->Compare

Caption: Workflow for a competitive reactivity experiment.

Conclusion

The reactivity of this compound and its isomers is dominated by the strong electron-donating and directing effects of the amino and methoxy groups. All isomers are predicted to be highly activated towards electrophilic aromatic substitution. Subtle differences in reactivity and regioselectivity will arise from the specific placement of the functional groups, which influences both the electronic activation of specific ring positions and the steric accessibility of those sites. The thiol and amino groups in all isomers are expected to be highly nucleophilic. Quantitative experimental studies, following the protocols outlined, are necessary to definitively rank the reactivity of these isomers. This understanding is crucial for designing synthetic routes and for the development of novel pharmaceutical agents based on these scaffolds.

References

A Comparative Guide to the Antioxidant Activity of 2-Amino-5-methoxybenzenethiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the antioxidant activity of derivatives of 2-Amino-5-methoxybenzenethiol. By presenting a comparative analysis with related compounds and outlining detailed experimental protocols, this document serves as a valuable resource for the rational design of novel and potent antioxidant agents. The information herein is collated from recent scientific literature, focusing on quantitative data, established methodologies, and the underlying mechanisms of antioxidant action.

Core Principles of Antioxidant Activity

The antioxidant capacity of aminothiophenol derivatives is primarily attributed to the presence of both an amino (-NH2) and a thiol (-SH) group on the aromatic ring. These functional groups are capable of donating a hydrogen atom or an electron to neutralize highly reactive free radicals, thereby terminating the damaging oxidative chain reactions that can lead to cellular injury. The efficiency of this radical scavenging activity is significantly influenced by the nature and position of other substituents on the aromatic ring.

The primary mechanisms by which phenolic and thiophenolic compounds exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). In the HAT mechanism, the antioxidant directly donates a hydrogen atom to a free radical. In the SET-PT mechanism, the antioxidant first transfers an electron to the radical, followed by the transfer of a proton. The resulting antioxidant radical is often stabilized by resonance, which is crucial for its efficacy.

Comparative Antioxidant Activity

The antioxidant potential of this compound derivatives and related compounds is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The potency is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Benzothiazole Derivatives and Reference Compounds

CompoundIC50 (µM)Reference CompoundIC50 (µM)
(E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid (Compound 1)~51 (at 87% scavenging)Ascorbic AcidNot specified in the same study
N-acetylcysteine (NAC)> 51 (lower scavenging %)5-aminosalicylic acid (5-ASA)> 51 (lower scavenging %)
2'-aminochalcone 5a (with two hydroxyl groups)4.9 ± 1Catechol5.3 ± 1
2'-aminochalcone 5 (with one hydroxyl group)IC50 not reached
2'-aminochalcone 6 (with methoxy groups)IC50 not reached

Data compiled from multiple sources, direct comparison should be made with caution due to variations in experimental conditions.[1][2]

Table 2: ABTS Radical Scavenging Activity of Aminothiazole Derivatives and Reference Compounds

CompoundTrolox Equivalent Antioxidant Capacity (TEAC)Reference CompoundTEAC Value
4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole (DA) at 3.07 µM0.17 µM of TroloxTrolox1.0

Data indicates the concentration of Trolox that has the equivalent antioxidant capacity.[3]

Experimental Protocols

Detailed methodologies for the most common assays cited in the literature for evaluating the antioxidant activity of this compound derivatives are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound are prepared.

  • A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample (containing the solvent instead of the test compound) is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[4][5]

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is monitored by the decrease in its absorbance.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a stock solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of ~0.70 at a specific wavelength (typically around 734 nm).

  • Various concentrations of the test compound are prepared.

  • A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

  • The absorbance is measured at the specified wavelength.

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.[6][7]

Visualizing Antioxidant Mechanisms and Workflows

To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Single Electron Transfer - Proton Transfer (SET-PT) A_H Antioxidant (Ar-SH) R Free Radical (R•) A_H->R H• donation A Antioxidant Radical (Ar-S•) A_H->A RH Neutralized Molecule (RH) R->RH A_H2 Antioxidant (Ar-SH) R2 Free Radical (R•) A_H2->R2 e⁻ transfer A_H_radical_cation Antioxidant Radical Cation (Ar-SH•+) A_H2->A_H_radical_cation R_anion Radical Anion (R⁻) R2->R_anion A_radical Antioxidant Radical (Ar-S•) A_H_radical_cation->A_radical H⁺ loss RH2 Neutralized Molecule (RH) R_anion->RH2 H⁺ gain Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay start Start: Prepare Test Compound Solutions dp_prep Prepare DPPH Solution start->dp_prep ab_prep Generate ABTS•+ Solution start->ab_prep dp_mix Mix with Test Compound dp_prep->dp_mix dp_incubate Incubate in Dark dp_mix->dp_incubate dp_measure Measure Absorbance at 517 nm dp_incubate->dp_measure dp_calc Calculate % Scavenging & IC50 dp_measure->dp_calc ab_dilute Dilute ABTS•+ ab_prep->ab_dilute ab_mix Mix with Test Compound ab_dilute->ab_mix ab_incubate Incubate ab_mix->ab_incubate ab_measure Measure Absorbance at 734 nm ab_incubate->ab_measure ab_calc Calculate % Scavenging & TEAC ab_measure->ab_calc

References

Efficacy of Antibacterial Agents from 2-Amino-5-methoxybenzenethiol: A Review of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the research concerning the synthesis and antibacterial efficacy of agents derived specifically from 2-Amino-5-methoxybenzenethiol. At present, there are no publicly available studies detailing the synthesis of antibacterial compounds from this specific starting material, nor is there experimental data to support a comparative analysis of their efficacy.

While the field of medicinal chemistry actively explores the antibacterial potential of various heterocyclic compounds, including Schiff bases and their metal complexes, research has historically focused on derivatives of other aromatic amines. These studies have shown that the introduction of Schiff base linkages (-N=CH-) and the coordination of metal ions can significantly enhance the antimicrobial properties of organic molecules. However, the specific influence of the methoxy (-OCH₃) and thiol (-SH) groups at the 5- and 1-positions of a 2-aminobenzene ring, as found in this compound, on antibacterial activity has not been documented.

The initial hypothesis for investigating derivatives of this compound would be based on the known bioactivity of related structures. The thiol group, for instance, is a key functional group in many biologically active molecules and can chelate with metal ions, potentially leading to potent antimicrobial agents. Similarly, the methoxy group can influence the lipophilicity and electronic properties of a molecule, which can in turn affect its ability to penetrate bacterial cell membranes and interact with biological targets.

Despite this theoretical potential, the absence of empirical data prevents the creation of a detailed comparison guide as requested. There is no quantitative data, such as Minimum Inhibitory Concentration (MIC) values or zone of inhibition measurements, for any antibacterial agents synthesized from this compound. Consequently, it is not possible to provide the requested data tables, detailed experimental protocols, or visualizations of experimental workflows or signaling pathways.

Researchers, scientists, and drug development professionals interested in this specific area of research may consider this a novel and unexplored avenue for the development of new antibacterial agents. Future work could involve the synthesis of Schiff bases by reacting this compound with various aldehydes, followed by the preparation of their metal complexes. Subsequent screening of these new compounds against a panel of pathogenic bacteria would be the first step in characterizing their potential as antibacterial drugs.

Until such research is conducted and published, a comparative guide on the efficacy of antibacterial agents synthesized from this compound cannot be compiled. We will continue to monitor the scientific literature for any developments in this area.

Validating the Purity of Commercial 2-Amino-5-methoxybenzenethiol: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact experimental outcomes, reaction yields, and the safety profile of synthesized compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for validating the purity of commercial 2-Amino-5-methoxybenzenethiol (CAS: 6274-29-9), a key intermediate in various synthetic pathways.

Comparative Analysis of Purity Assessment

The purity of this compound can vary between suppliers and even between different batches from the same supplier. While most commercial sources provide a certificate of analysis with a stated purity, independent verification is crucial for stringent quality control. Below is a comparative overview of typical purity specifications for commercially available this compound.

Parameter Standard Grade High-Purity Grade Test Method
Purity (by HPLC) ≥ 98.0%≥ 99.5%HPLC
Purity (by ¹H NMR) Conforms to structureConforms to structure with minimal impurity signals¹H NMR
Appearance Off-white to yellow or pinkish powder/crystalsWhite to off-white crystalline powderVisual Inspection
Melting Point 81-85 °C83-85 °CCapillary Method
Common Impurities Starting materials (e.g., 2-amino-6-methoxybenzothiazole), isomers, oxidation products (disulfides)Trace levels of the same impuritiesHPLC, NMR

Experimental Protocols

Detailed methodologies for both HPLC and NMR analysis are provided below. These protocols are designed to provide a robust assessment of the purity of this compound and to identify potential impurities.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the quantitative determination of this compound purity and the separation of potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H NMR spectroscopy provides valuable information about the chemical structure and can be used for a semi-quantitative assessment of purity by identifying signals from impurities.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Temperature: 25 °C.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Gently agitate the tube to ensure complete dissolution.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

  • ~3.70 ppm (s, 3H): Methoxy group (-OCH₃).

  • ~4.90 ppm (s, 2H): Amino group (-NH₂).

  • ~5.10 ppm (s, 1H): Thiol group (-SH).

  • ~6.60-6.90 ppm (m, 3H): Aromatic protons.

The absence of significant unassigned signals in the ¹H NMR spectrum is indicative of high purity. Integration of impurity peaks relative to the main compound's peaks can provide a semi-quantitative estimate of their levels.

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the validation of commercial this compound.

G cluster_0 Batch Reception and Initial Checks cluster_1 Analytical Testing cluster_2 Data Evaluation and Decision A Receive Commercial Batch of This compound B Review Certificate of Analysis (CoA) A->B C Visual Inspection (Appearance, Color) B->C D Prepare Samples for HPLC and NMR Analysis C->D E HPLC Analysis (Purity Assay, Impurity Profile) D->E F NMR Analysis (Structural Confirmation, Impurity ID) D->F G Compare Analytical Data with CoA and Internal Specifications E->G F->G H Decision Point: Meets Specifications? G->H I Accept Batch for Use H->I Yes J Reject Batch (Contact Supplier) H->J No

A comparative review of catalysts used in 2-aminothiophenol condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The condensation reaction of 2-aminothiophenol is a cornerstone in the synthesis of benzothiazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and material science. The efficiency of this transformation is heavily reliant on the choice of catalyst. This guide provides a comparative overview of various catalytic systems, presenting quantitative performance data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.

Catalyst Performance Comparison

The selection of a catalyst for the condensation of 2-aminothiophenol with carbonyl compounds is critical and often depends on the specific substrates and desired reaction conditions, such as temperature and solvent. A wide array of catalysts, including metal-based systems, organocatalysts, and nanocatalysts, have been developed to promote this transformation, each with its own set of advantages and limitations.[1] The following tables summarize the performance of representative catalysts, offering a quantitative comparison of their efficiency in terms of reaction time and yield.

Metal-Based Catalysts

Metal-based catalysts are highly effective for this condensation, often providing high yields in short reaction times.[1] Catalysts such as Zinc (II) acetate dihydrate (Zn(OAc)₂·2H₂O), Vanadyl sulfate (VOSO₄), and Ruthenium(III) chloride (RuCl₃) have demonstrated considerable efficacy.[2][3] Notably, Zn(OAc)₂·2H₂O allows for solvent-free conditions, making it an environmentally friendly option.[2]

CatalystAldehyde/KetoneSolventTemperature (°C)TimeYield (%)Reference
Zn(OAc)₂·2H₂O (5 mol%)Aromatic AldehydesSolvent-free8030-60 min67-96[2]
VOSO₄Aromatic AldehydesEthanolRoom Temp.40-50 min87-92[3]
RuCl₃Aromatic Aldehydes[bmim]PF₆Not Specified0.5-6 h43-88[3]
Cu₂Op-Substituted BenzaldehydesDMSORoom Temp.3-5 h70-90[2]
H₂O₂/HClAromatic AldehydesEthanolRoom Temp.45-60 min85-94[1][3]
Organocatalysts and Green Catalysts

In the pursuit of more sustainable synthetic methodologies, organocatalysts and green catalysts have gained prominence. These catalysts are often inexpensive, readily available, and environmentally benign.[2][4] For example, L-proline, a naturally occurring amino acid, has been successfully employed as a bifunctional catalyst under microwave irradiation and solvent-free conditions.[5] Similarly, the use of rice husk chemically activated carbon (RHCAC) represents a green and biodegradable catalytic system.[2]

CatalystAldehyde/KetoneSolventTemperature (°C)TimeYield (%)Reference
L-proline (30 mol%)Aromatic AldehydesSolvent-free (MW)180Not SpecifiedGood to Moderate[5]
Urea nitrateAromatic AldehydesSolvent-freeNot SpecifiedNot Specified84-90[3]
Rice Husk Chemically Activated Carbon (RHCAC)Aromatic AldehydesEthanol-WaterRoom Temp.Not Specified93-98[2]
Bovine Serum Albumin (BSA)Aromatic/Aliphatic AldehydesWaterRoom Temp.8 h79-93[2]
Alkyl carbonic acid (from CO₂)Aromatic/Aliphatic AldehydesCO₂-alcohol systemNot SpecifiedNot Specified55-87[2][6]
Nanocatalysts and Heterogeneous Catalysts

Nanocatalysts and other heterogeneous systems offer significant advantages, including high catalytic activity, ease of separation, and reusability.[2][3] Zinc oxide nanoparticles (ZnO NPs) and tin pyrophosphate (SnP₂O₇) are examples of efficient and recyclable heterogeneous catalysts.[3][7] The use of such catalysts aligns with the principles of green chemistry by minimizing waste.[1]

CatalystAldehyde/KetoneSolventTemperature (°C)TimeYield (%)Reference
ZnO Nanoparticles (5 mol%)Aromatic/Aliphatic AldehydesSolvent-free (Grinding)Room Temp.30 min79-91[1][3]
SnP₂O₇Aromatic/Heterocyclic AldehydesEthanol or MethanolNot SpecifiedNot Specified85-97[3][7]
Ruthenium silicate (RS-1) zeoliteAromatic AldehydesNot SpecifiedNot Specified30 min85-93[2]
Amberlite IR120 resinAromatic AldehydesNot Specified (MW)Not SpecifiedNot SpecifiedHigh Yields[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key catalysts discussed in this review.

Protocol 1: Synthesis using ZnO Nanoparticles (Solvent-free)[1]
  • In a mortar, combine 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and ZnO nanoparticles (5 mol%).

  • Grind the mixture at room temperature for approximately 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, isolate the crude product by extraction or filtration.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).

Protocol 2: Microwave-Assisted Synthesis using Amberlite IR120 Resin[1]
  • In a microwave-safe reaction vessel, add 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and Amberlite IR120 resin (e.g., 100 mg).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture under the optimized time and power settings.

  • Monitor the reaction for completion by TLC.

  • After cooling, filter the resin and wash it with a suitable solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue via column chromatography or recrystallization.

Protocol 3: Condensation using H₂O₂/HCl[3]
  • To a solution of 2-aminothiophenol (1 mmol) and the aldehyde (1 mmol) in ethanol, add H₂O₂ (6 mmol) and HCl (3 mmol).

  • Stir the reaction mixture at room temperature for 45-60 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure benzothiazole.

Mechanistic Pathways and Workflows

The condensation of 2-aminothiophenol with aldehydes generally proceeds through a three-stage pathway: formation of an imine intermediate, intramolecular cyclization, and subsequent oxidation.[2] Understanding this mechanism is key to optimizing reaction conditions and catalyst selection.

ReactionMechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation A 2-Aminothiophenol C Imine Intermediate A->C + Carbonyl - H₂O B Aldehyde B->C D Benzothiazoline Intermediate C->D Intramolecular Nucleophilic Attack E 2-Substituted Benzothiazole D->E [O] Workflow start Start: Select Reactants (2-Aminothiophenol & Carbonyl) catalyst Choose Catalyst System (Metal, Organo, Nano) start->catalyst conditions Optimize Reaction Conditions (Temp, Time, Solvent) catalyst->conditions reaction Perform Condensation Reaction conditions->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Work-up & Isolation (Extraction, Filtration) monitor->workup Complete purify Purification (Chromatography, Recrystallization) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize Troubleshooting start Low Yield q1 Is the catalyst appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No: Select a more active catalyst q1->a1_no q2 Are reaction conditions optimal? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No: Adjust Temp, Time, or Solvent q2->a2_no q3 Is 2-aminothiophenol oxidized? a2_yes->q3 a3_yes Yes: Use fresh reactant or inert atmosphere q3->a3_yes a3_no No q3->a3_no end Re-evaluate Purification a3_no->end

References

A Comparative Guide to Derivatization Reagents for LC-MS Analysis of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of derivatization strategies for the sensitive and reliable quantification of carbonyl compounds (aldehydes and ketones) using Liquid Chromatography-Mass Spectrometry (LC-MS). The focus is on confirming product identity in reactions, a critical step in chemical synthesis and drug development. We will compare the performance of 2-Amino-5-methoxybenzenethiol with established alternatives, namely 2,4-Dinitrophenylhydrazine (DNPH) and Girard's Reagent T (GirT), supported by experimental data and detailed protocols.

Introduction to Derivatization for LC-MS of Carbonyls

Carbonyl-containing compounds are widespread in biological systems and are common intermediates and products in synthetic chemistry. However, their direct analysis by reverse-phase LC-MS can be challenging due to their potential volatility, polarity, and poor ionization efficiency in common electrospray ionization (ESI) sources.[1] Chemical derivatization is a powerful strategy to overcome these limitations by converting the carbonyl group into a more readily detectable and chromatographically manageable derivative.[2] An ideal derivatization reagent enhances ionization efficiency, improves chromatographic separation, and provides structural information through characteristic fragmentation in MS/MS analysis.[3]

Reagent Comparison: this compound vs. Alternatives

The selection of a derivatization reagent depends on the specific analytical goals, such as the desired sensitivity, selectivity for aldehydes versus ketones, and the complexity of the sample matrix. Here, we compare three reagents with different reaction mechanisms and derivative properties.

FeatureThis compound2,4-Dinitrophenylhydrazine (DNPH)Girard's Reagent T (GirT)
Reaction Principle Condensation with carbonyl to form a stable, aromatic benzothiazole derivative.Condensation with carbonyl to form a 2,4-dinitrophenylhydrazone.Forms a hydrazone with a pre-existing permanent positive charge (quaternary ammonium).
Selectivity Reacts with both aldehydes and ketones.Reacts with both aldehydes and ketones.Primarily reacts with ketones, but also aldehydes.
Ionization Mode ESI+ (protonation of the benzothiazole nitrogen)ESI- (deprotonation) or APCI-[4]ESI+ (permanent positive charge)
Derivative Properties Good chromatographic retention on reversed-phase columns. The methoxy group can aid in ionization.Derivatives are chromophoric (UV detection possible). Good retention on reversed-phase columns.Highly polar, water-soluble derivatives. Excellent ionization efficiency.
Key Advantages Forms a rigid, stable aromatic structure that can be readily detected by MS.Well-established, widely used method with extensive literature. Commercially available standards for many derivatives.Permanent positive charge significantly enhances MS sensitivity.
Potential Disadvantages Less common as a quantitative derivatization reagent, with limited published validated methods.Can form E/Z isomers, leading to multiple chromatographic peaks for a single analyte.[5]Derivatives are highly polar and may have poor retention on traditional reversed-phase columns.

Performance Data Comparison

The following table summarizes typical performance characteristics for the derivatization of various carbonyl compounds with DNPH and GirT followed by LC-MS analysis. While a validated quantitative method for this compound was not found in the reviewed literature, the expected performance would be comparable to other sensitive LC-MS methods, with detection limits likely in the low nanomolar to picomolar range, depending on the analyte and instrumentation.

AnalyteReagentMatrixLC-MS SystemLLOQLinearity (r²)Reference
HouttuynineDNPHRat PlasmaLC-MS/MS2 ng/mL0.998[5]
AcetoneDNPHWaterLC-MS/MS0.7 mg/L0.9993[6]
FormaldehydeDNPHAirUHPLC-MS/MS0.03-0.3 ppb-[7]
Various KetonesMultiplex AssayHuman Serum/PlasmaLC-MS/MS--[8]
5-Formyl-2'-deoxyuridineGirTCellular DNALC-MS/MS3-4 fmol-

Experimental Protocols

Derivatization with this compound (General Protocol)

This protocol is based on the general principles of benzothiazole synthesis and would require optimization and validation for quantitative analysis.

Materials:

  • This compound

  • Carbonyl-containing sample

  • Methanol or Ethanol

  • An oxidizing agent (e.g., air, mild oxidant)

  • Formic acid or acetic acid

Procedure:

  • Dissolve the carbonyl-containing sample in methanol.

  • Add a molar excess of this compound to the solution.

  • The reaction can be facilitated by gentle heating (e.g., 60 °C) for 1-2 hours or by allowing it to proceed at room temperature for a longer duration. The reaction is often carried out in the presence of air as a mild oxidant.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the sample with a small amount of formic acid to ensure protonation of the benzothiazole derivative for optimal ESI+ signal.

  • Dilute the sample with the initial mobile phase and inject it into the LC-MS system.

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with acid catalyst)

  • Carbonyl-containing sample

  • Acetonitrile

Procedure:

  • To the sample containing carbonyl compounds, add the DNPH solution.

  • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30-60 minutes).

  • After incubation, the reaction can be quenched by adding a neutralizing agent or by dilution.

  • The resulting hydrazone derivatives are then analyzed by LC-MS, typically in negative ion mode.[4][6]

Derivatization with Girard's Reagent T (GirT)

Materials:

  • Girard's Reagent T

  • Carbonyl-containing sample (particularly ketones)

  • Methanol or Ethanol

  • Acetic acid

Procedure:

  • Dissolve the sample and a molar excess of GirT in a mixture of methanol and acetic acid.

  • Reflux the mixture for 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • The resulting solution containing the permanently charged hydrazone derivatives can be directly diluted and analyzed by LC-MS in positive ion mode.

Visualizations

Signaling Pathways and Workflows

cluster_reaction Derivatization Reaction cluster_analysis LC-MS Analysis Carbonyl Compound Carbonyl Compound Derivatized Product Derivatized Product Carbonyl Compound->Derivatized Product Reaction Derivatization Reagent Derivatization Reagent Derivatization Reagent->Derivatized Product LC Separation LC Separation Derivatized Product->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: General workflow for derivatization and LC-MS analysis.

cluster_aminothiophenol This compound Pathway cluster_dnph DNPH Pathway cluster_girt Girard's Reagent T Pathway A1 Carbonyl (Aldehyde/Ketone) A3 Intermediate A1->A3 A2 This compound A2->A3 A4 2-Substituted-6-methoxybenzothiazole (Protonated for ESI+) A3->A4 Oxidative Cyclization B1 Carbonyl (Aldehyde/Ketone) B3 2,4-Dinitrophenylhydrazone (Deprotonated for ESI-) B1->B3 B2 2,4-Dinitrophenylhydrazine B2->B3 C1 Carbonyl (Ketone/Aldehyde) C3 Hydrazone with Permanent Positive Charge (ESI+) C1->C3 C2 Girard's Reagent T C2->C3

Caption: Reaction pathways for different derivatization reagents.

Conclusion

The choice of derivatization reagent for the LC-MS analysis of carbonyl compounds is a critical decision that impacts the sensitivity, selectivity, and robustness of the analytical method.

  • This compound presents a promising approach for the derivatization of both aldehydes and ketones, forming stable benzothiazole derivatives that are well-suited for ESI+ MS detection. However, the lack of standardized and validated quantitative methods in the current literature suggests that method development and validation would be required for its application in a regulated environment.

  • 2,4-Dinitrophenylhydrazine (DNPH) is a well-established and widely used reagent with a vast body of supporting literature and commercially available standards. It is a reliable choice, particularly when UV detection is also desired, although the potential for isomer formation should be considered.

  • Girard's Reagent T (GirT) offers exceptional sensitivity for the analysis of ketones due to the permanent positive charge on the derivative. This makes it an excellent choice for trace-level quantification of ketosteroids and other ketone-containing molecules.

For researchers in drug development, the confirmation of product identity in reactions involving carbonyl compounds can be reliably achieved using any of these derivatization strategies. The final choice will depend on the specific requirements of the assay, including the nature of the analyte, the required sensitivity, and the availability of established methods. While DNPH and GirT represent robust and well-characterized options, this compound offers an alternative pathway that may provide unique advantages in specific applications, warranting further investigation and method development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 2-Amino-5-methoxybenzenethiol, is a critical component of laboratory safety and regulatory compliance. Improper disposal not only poses a risk of hazardous chemical reactions but can also lead to significant legal and environmental consequences. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] Always consult the Safety Data Sheet (SDS) before handling this chemical. When preparing for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and safest method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a certified environmental management or hazardous waste disposal company. Do not attempt to neutralize or dispose of this chemical down the drain.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • This container should be used exclusively for this chemical and any materials contaminated with it.

  • Do not mix this compound with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.

Step 2: Container Selection and Management

  • Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.

  • Ensure the container is in good condition, free from cracks or leaks.

  • The original manufacturer's container, if in good condition, is an excellent option for waste collection.[4]

  • Keep the waste container closed at all times, except when adding waste.[5][6]

Step 3: Managing Contaminated Materials

  • Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, must be disposed of as hazardous waste.

  • Solid contaminated waste should be collected in a clearly labeled, sealed plastic bag and then placed in the designated hazardous waste container.[4]

Step 4: Handling Empty Containers

  • Empty containers that once held this compound must also be treated as hazardous waste.

  • These containers should be triple-rinsed with a suitable solvent (such as ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste along with the chemical.[7]

  • After triple-rinsing, the container labels should be defaced or removed before the container is discarded or recycled according to your institution's policies.[7]

Step 5: Storage and Collection

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[6]

  • The storage area should have secondary containment to capture any potential leaks.[5]

  • Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup. Follow their specific procedures for waste collection requests.

Hazard Classification and Disposal Parameters

The following table summarizes the key hazard information and disposal requirements for this compound.

ParameterInformationSource
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.[1]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[8]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal_path Disposal Path cluster_final_steps Final Steps start Start: Need to dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify as Hazardous Waste fume_hood->identify_waste rinse_empty Triple-rinse empty containers fume_hood->rinse_empty segregate_waste Segregate from other waste streams identify_waste->segregate_waste select_container Select a compatible, sealed container segregate_waste->select_container label_container Label container clearly: 'Hazardous Waste: this compound' select_container->label_container collect_liquid Collect liquid waste in the designated container label_container->collect_liquid collect_solid Collect contaminated solids in a sealed bag label_container->collect_solid store_waste Store sealed container in a designated Satellite Accumulation Area collect_liquid->store_waste place_solids Place bag in the designated container collect_solid->place_solids place_solids->store_waste collect_rinsate Collect rinsate as hazardous waste rinse_empty->collect_rinsate collect_rinsate->collect_liquid schedule_pickup Contact EHS or certified waste disposal for pickup store_waste->schedule_pickup end End: Waste properly disposed schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-5-methoxybenzenethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-5-methoxybenzenethiol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

GHS Hazard Statements: H302, H315, H319, H335.[2][3] Signal Word: Warning.[2][5]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling must be conducted in a certified chemical fume hood to minimize inhalation of vapors and control odor.[6] Ensure adequate ventilation.[2][3][4][7]
Hand Protection Chemical-resistant glovesNitrile rubber gloves with a minimum thickness of >0.11 mm and a breakthrough time of >480 minutes are recommended.[6] Always inspect gloves before use.
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][6] A face shield may be necessary for splash hazards.[8]
Skin and Body Protection Laboratory CoatA standard, fire/flame resistant, and impervious lab coat should be worn to protect against splashes.[2][6]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face, NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator may be necessary.[2][4][6]

Step-by-Step Handling and Operational Protocol

Proper handling procedures are critical for safety and to maintain the integrity of the compound.

Experimental Workflow:

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials prep_decon Prepare Decontamination Station (e.g., Bleach Bath) prep_materials->prep_decon handle_transfer Transfer Chemical Inside Fume Hood prep_decon->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_cleanup Immediate Decontamination of Glassware/Tools handle_reaction->handle_cleanup disp_collect Collect Waste in Labeled, Compatible Container handle_cleanup->disp_collect disp_store Store Waste in Designated Area disp_collect->disp_store disp_ehs Arrange for EHS Pickup disp_store->disp_ehs

Caption: Workflow for Handling this compound.

Methodology:

  • Preparation: Before handling, ensure a decontamination station, such as a bleach bath, is ready within the fume hood for immediate cleaning of glassware and utensils.[6] Verify that a safety shower and eyewash station are readily accessible.[4][9]

  • Handling: Conduct all transfers and manipulations of the compound within a certified chemical fume hood.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4] Do not eat, drink, or smoke when using this product.[2][4][5]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][5][10] The recommended storage temperature for long-term stability is often -20°C.[6]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[2][4][5] Take off contaminated clothing and wash it before reuse.[2][4][5]

Emergency and First-Aid Procedures

Immediate and appropriate response to exposure is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[4][6][9] If skin irritation occurs, get medical advice/attention.[2][4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][4][6][9] Remove contact lenses if present and easy to do.[4][5] If eye irritation persists, seek medical attention.[4][5][9]
Ingestion Rinse mouth with water.[2][3][5] Call a POISON CENTER or doctor if you feel unwell.[2][4][5] Never give anything by mouth to an unconscious person.[3]

Disposal Plan and Protocol

The disposal of this compound and its associated waste must be handled as a hazardous waste procedure to prevent environmental contamination.

Logical Flow for Waste Disposal:

start Waste Generated container Use Designated, Labeled, and Sealed Hazardous Waste Container start->container segregate Segregate from Incompatible Waste Streams container->segregate store Store in a Secure, Ventilated, and Designated Area segregate->store ehs Follow Institutional EHS Protocol for Waste Pickup store->ehs end Disposal Complete ehs->end

Caption: Chemical Waste Disposal Workflow.

Methodology:

  • Waste Collection: Designate a specific, compatible, and clearly labeled container for the collection of this compound waste and contaminated materials (e.g., pipette tips, gloves).[11] The container must be in good condition with a secure, tight-fitting lid.[11]

  • Segregation: Never mix incompatible waste streams. This container should be used exclusively for this compound and directly associated contaminated items.[11]

  • Decontamination of Empty Containers: Any container that held the chemical should be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.[11]

  • Final Disposal: All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) program.[11] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4][10] Do not dispose of in regular trash or down the drain.[7][11]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.